molecular formula C5H3ClF3NO B2863737 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole CAS No. 2402830-73-1

4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

Cat. No.: B2863737
CAS No.: 2402830-73-1
M. Wt: 185.53
InChI Key: OEJRYGDATDXXIT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is a chemical compound with the molecular formula C5H3ClF3NO and is characterized by its distinct heterocyclic structure . This compound is offered for research and development purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for personal use. The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal and agrochemical research. Oxazole-containing compounds are frequently investigated for their broad spectrum of potential biological activities, which can include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The presence of both a chloromethyl (-CH2Cl) group and a trifluoromethyl (-CF3) group on the oxazole ring makes this compound a particularly valuable and versatile building block for synthetic chemists. The chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to easily link the oxazole core to other molecular fragments through nucleophilic substitution reactions. Meanwhile, the introduction of a trifluoromethyl group is a common strategy in drug discovery to fine-tune the physicochemical properties of a molecule, potentially enhancing its metabolic stability, lipophilicity, and binding affinity . While specific bioactivity data for this exact compound may be limited in the public domain, its structural features align with those of highly researched heterocycles. Researchers can leverage this reagent to synthesize novel compounds for high-throughput screening, to create targeted chemical probes, or to develop new ligands in catalysis . As with all chemicals, safe handling practices are essential; please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJRYGDATDXXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402830-73-1
Record name 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
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Foundational & Exploratory

4-(Chloromethyl)-3-(trifluoromethyl)isoxazole CAS number 184985-52-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole , a specialized heterocyclic building block.

CAS Number: 184985-52-0 Role: Advanced Intermediate for Medicinal & Agrochemical Synthesis

Executive Summary

4-(Chloromethyl)-3-(trifluoromethyl)isoxazole is a high-value heterocyclic intermediate characterized by the presence of a lipophilic trifluoromethyl group at the C3 position and a reactive chloromethyl electrophile at the C4 position. This specific substitution pattern renders it a critical scaffold in the development of FXR agonists (for non-alcoholic steatohepatitis) and next-generation herbicides . Its utility lies in the "chameleon" nature of the isoxazole ring—stable enough to survive multi-step synthesis yet bio-isosteric to amide or ester bonds in active pharmaceutical ingredients (APIs).

Chemical Identity & Physical Profile[1][2]

PropertyData
IUPAC Name 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
Molecular Formula C₅H₃ClF₃NO
Molecular Weight 185.53 g/mol
Appearance Colorless to pale yellow liquid (low melting solid)
Boiling Point ~85–90 °C at 8 mmHg (Predicted based on analogs)
Density ~1.45 g/cm³ (Estimated)
Solubility Soluble in DCM, THF, Ethyl Acetate; insoluble in water
Stability Moisture sensitive (hydrolysis of alkyl chloride); stable to weak acids

Synthetic Architecture

The synthesis of 4-substituted-3-(trifluoromethyl)isoxazoles is non-trivial due to the regiochemical challenges posed by the electron-withdrawing CF₃ group. The most robust industrial route avoids direct cycloaddition (which often favors the 5-isomer) and instead utilizes a stepwise functionalization of a pre-formed isoxazole ester .

Retrosynthetic Analysis

The target molecule is best accessed via the reduction and chlorination of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate . This precursor is synthesized from ethyl 4,4,4-trifluoroacetoacetate.

Synthesis Workflow Diagram

The following diagram outlines the critical path from commodity starting materials to the target chloride.

SynthesisPath Start Ethyl 4,4,4-trifluoroacetoacetate Inter1 Enol Ether Intermediate Start->Inter1 HC(OEt)3 Ac2O, Reflux Ester Ethyl 3-(trifluoromethyl) isoxazole-4-carboxylate Inter1->Ester NH2OH·HCl Cyclization Alcohol 4-(Hydroxymethyl)-3- (trifluoromethyl)isoxazole Ester->Alcohol LiAlH4 or DIBAL-H THF, 0°C Product 4-(Chloromethyl)-3- (trifluoromethyl)isoxazole (CAS 184985-52-0) Alcohol->Product SOCl2, DCM or POCl3

Figure 1: Stepwise synthesis via the ester reduction pathway. This route ensures the CF₃ remains at the C3 position.

Experimental Protocols

The following protocols describe the conversion of the intermediate alcohol to the final chloride, a critical step requiring strict moisture control.

Chlorination of 4-(Hydroxymethyl)-3-(trifluoromethyl)isoxazole

Objective: Convert the hydroxyl group to a chloromethyl moiety via nucleophilic substitution using Thionyl Chloride (


).

Reagents:

  • Precursor Alcohol: 1.0 eq

  • Thionyl Chloride (

    
    ): 1.5 eq
    
  • Dichloromethane (DCM): Anhydrous, 10 volumes

  • DMF (Catalytic): 0.05 eq

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with the precursor alcohol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Activation: Add catalytic DMF (dimethylformamide). This forms the reactive Vilsmeier-Haack type intermediate with thionyl chloride, accelerating the reaction.

  • Addition: Add

    
     dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction will evolve 
    
    
    
    and
    
    
    gas (scrubber required).
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC or HPLC for the disappearance of the alcohol.

  • Quench: Carefully quench the reaction by pouring onto ice-water. Caution: Exothermic decomposition of excess thionyl chloride.

  • Extraction: Separate the organic layer. Wash with saturated

    
     (to remove acid traces) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The residue is typically a pale yellow oil that can be distilled under reduced pressure or used directly if purity >95%.
    

Reactivity & Applications

The chloromethyl group serves as a versatile "handle" for attaching the isoxazole core to larger pharmacophores.

Reactivity Profile

The C4-chloromethyl group is highly susceptible to


 displacement due to the electron-withdrawing nature of the isoxazole ring and the adjacent 

group, which reduces electron density at the benzylic-like carbon.

Reactivity Center 4-(Chloromethyl)-3- (trifluoromethyl)isoxazole Drug FXR Agonists (Amine Linkage) Center->Drug  + R-NH2 (Base) Agro Thioether Herbicides Center->Agro  + R-SNa Ether Ether-linked Bioactives Center->Ether  + Ar-OH (K2CO3) Amine Primary/Secondary Amines Thiol Thiols (R-SH) Alkoxide Phenols/Alkoxides

Figure 2: Divergent synthesis capabilities. The chloride is displaced to form C-N, C-S, or C-O bonds.

Key Application Areas
  • FXR Agonists (Liver Disease): The 3-trifluoromethylisoxazole moiety is a privileged scaffold in the design of Farnesoid X Receptor (FXR) agonists. The

    
     group enhances metabolic stability against P450 oxidation, while the isoxazole ring provides rigid geometry to fit the receptor binding pocket. The chloromethyl group allows for the attachment of lipophilic tails required for receptor activation [1].
    
  • Agrochemicals: Isoxazoles are core components of HPPD-inhibitor herbicides (e.g., Isoxaflutole). This specific intermediate allows for the introduction of the 3-

    
     group, known to increase potency and leaf penetration in crop protection agents [2].
    

Safety & Handling (SDS Summary)

  • Hazards: The compound is an alkylating agent. It is expected to be a Skin Sensitizer and Lachrymator (tear gas effect) due to the reactive chloromethyl group.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • PPE: Full-face respirator or safety goggles with face shield, chemically resistant gloves (Nitrile/Viton), and lab coat. Handle only in a functioning fume hood.

References

  • Pattanayak, P. & Chatterjee, T. (2023).[1] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[1] Journal of Organic Chemistry. Available at: [Link][1]

  • PubChem. (2025). 5-(Chloromethyl)isoxazole-4-carboxylic acid (Structural Analog Data). Available at: [Link]

Sources

Medicinal chemistry applications of trifluoromethyl isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Trifluoromethyl Isoxazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Power of the Fluorinated Scaffold

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy for modulating physicochemical properties without altering steric bulk significantly—a concept known as bioisosterism. The trifluoromethyl (


) isoxazole  moiety represents a privileged structural motif.[1] The isoxazole ring serves as a rigid linker that orients substituents in specific vectors, while the 

group imparts metabolic stability by blocking cytochrome P450 oxidation sites, enhances lipophilicity (LogP) for membrane permeability, and increases binding affinity through unique electrostatic interactions.

This guide analyzes the medicinal chemistry of trifluoromethyl isoxazoles, focusing on regioselective synthesis, Structure-Activity Relationships (SAR), and therapeutic applications in oncology and metabolic disorders.

Synthetic Architectures & Regiocontrol

The synthesis of trifluoromethyl isoxazoles is dictated by the desired position of the


 group (3-, 4-, or 5-position). Regiocontrol is the primary synthetic challenge.
Divergent Synthetic Pathways
  • 3-Trifluoromethyl Isoxazoles: Typically accessed via [3+2] cycloaddition of trifluoroacetonitrile oxide (generated in situ from trifluoroacetaldehyde oxime) with alkynes. This is the most established route.

  • 4-Trifluoromethyl Isoxazoles: Historically difficult to access.[1][2] Recent advances utilize radical trifluoromethylation of

    
    -unsaturated ketones (chalcones) using the Langlois reagent (
    
    
    
    ).
  • 5-Trifluoromethyl Isoxazoles: Synthesized by the condensation of hydroxylamine with

    
    -alkoxyvinyl trifluoromethyl ketones or trifluoromethyl ynones.
    
Visualization: Regioselective Synthesis Map

The following diagram illustrates the decision matrix for synthesizing specific isomers.

SynthesisPathways Start Target Scaffold Path3 3-CF3 Isoxazole Start->Path3 Path4 4-CF3 Isoxazole Start->Path4 Path5 5-CF3 Isoxazole Start->Path5 Prec3 Trifluoroacetaldehyde Oxime Int3 Nitrile Oxide (Dipole) Prec3->Int3 Chlorination/Base Rxn3 [3+2] Cycloaddition (w/ Alkyne) Int3->Rxn3 Rxn3->Path3 Prec4 Chalcone (Enone) Rxn4 Radical Cascade Cyclization Prec4->Rxn4 Reag4 Langlois Reagent (CF3SO2Na) Reag4->Rxn4 Rxn4->Path4 Prec5 Trifluoromethyl Ynone Rxn5 Condensation (w/ NH2OH) Prec5->Rxn5 Rxn5->Path5

Caption: Divergent synthetic strategies for accessing 3-, 4-, and 5-trifluoromethyl isoxazole regioisomers.

Medicinal Chemistry Case Studies (SAR)

Anticancer Agents: The 4-Trifluoromethyl Breakthrough

Recent studies (2024) have highlighted 4-(trifluoromethyl)isoxazoles as potent anticancer agents, particularly against MCF-7 breast cancer cell lines.[1][3]

  • The Lead Compound (2g): 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole.[1][2][4]

  • SAR Insight: The introduction of the

    
     group at the C4 position resulted in an 8-fold increase in potency compared to the non-fluorinated analog. The electron-withdrawing nature of 
    
    
    
    likely alters the electronic density of the isoxazole ring, enhancing
    
    
    -stacking interactions within the binding pocket.
Antidiabetic Agents: Flavonoid Hybrids

Hybrid molecules combining flavonoid scaffolds with trifluoromethyl isoxazoles have shown significant inhibition of


-amylase, a target for Type 2 Diabetes management. The 

group improves the metabolic stability of the flavonoid component, which is typically prone to rapid glucuronidation.
Comparative Potency Data

The table below summarizes the impact of the


 moiety on biological activity.
Compound ClassTargetAnalog DescriptionIC50 (Non-Fluorinated)IC50 (

Analog)
Impact Factor
Isoxazole-Thiophene MCF-7 (Breast Cancer)4-H vs 4-

19.72

M
2.63

M
7.5x Potency
Flavonoid-Isoxazole

-Amylase
3-Phenyl vs 3-(p-

-Phenyl)
~45

M
12.6

M
3.5x Potency
Diaryl-Isoxazole COX-2 (Inflammation)4-Methyl vs 4-

0.05

M
0.08

M
Bioequivalent*

*Note: While potency is similar in COX-2, the


 analog exhibits a 40% increase in metabolic half-life (

).

Detailed Experimental Protocol

Protocol: Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Compound 2g)

This protocol utilizes a metal-free radical approach, overcoming the traditional difficulty of installing a


 group at the sterically crowded 4-position.

Reagents:

  • Chalcone precursor: (E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 equiv)

  • Sodium triflinate (

    
    , Langlois reagent) (2.0 equiv)
    
  • tert-Butyl nitrite (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone precursor (1 mmol) in DMSO (5 mL).

  • Reagent Addition: Add sodium triflinate (

    
    , 2 mmol) to the solution.
    
  • Initiation: Add tert-butyl nitrite (

    
    , 2 mmol) dropwise over 5 minutes. Caution: Evolution of gas may occur.
    
  • Reaction: Stir the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the target 4-trifluoromethyl isoxazole as a yellow solid.

Validation Check:

  • 19F NMR: Look for a singlet around -55 to -60 ppm (characteristic of

    
    ).
    
  • Yield Expectation: 65–75%.

Mechanism of Action: The "Warhead" Effect

The biological efficacy of these derivatives is not merely structural; it is mechanistic. In the context of anticancer activity (MCF-7), the 4-


 isoxazole acts as a dual-action modulator.
Mechanistic Pathway[5]
  • Cellular Entry: The lipophilic

    
     group facilitates passive diffusion across the lipid bilayer.
    
  • Target Engagement: The molecule binds to the Estrogen Receptor alpha (ER

    
    ), causing downregulation.
    
  • Apoptotic Trigger: The stress response triggers the p53 pathway, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.

Visualization: Pharmacological Cascade

MOA Drug 4-CF3-Isoxazole (2g) Membrane Cell Membrane (Enhanced Permeability) Drug->Membrane Lipophilicity (CF3) Target ER-alpha Receptor Membrane->Target Intracellular Transport Signal Downregulation of ER-alpha Expression Target->Signal Binding Gene p53 Activation Signal->Gene Signaling Cascade Event Cell Cycle Arrest (G0/G1 Phase) Gene->Event Outcome Apoptosis (Cell Death) Event->Outcome

Caption: Pharmacological cascade of 4-trifluoromethyl isoxazoles inducing apoptosis in MCF-7 cancer cells.

References

  • RSC Advances (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Royal Society of Chemistry.[5][6]

  • RSC Advances (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[5][6]

  • Journal of Medicinal Chemistry (PMC). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. National Institutes of Health.

  • Organic & Biomolecular Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration. Royal Society of Chemistry.[5][6]

Sources

Strategic Utilization of 4-Chloromethyl Isoxazoles: From Synthetic Linchpin to Bioisosteric Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists Author Role: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged scaffold, offering a unique balance of polarity, metabolic stability, and geometric rigidity. While the isoxazole core itself is the bioisostere of interest, the 4-chloromethyl-3,5-dimethylisoxazole derivative serves as the critical "linchpin" reagent that enables the rapid incorporation of this moiety into drug candidates.

This guide analyzes the dual role of 4-chloromethyl isoxazoles: first, as a versatile electrophilic building block for diversity-oriented synthesis, and second, as a precursor to the isoxazolyl-methyl motif—a proven bioisostere for benzyl and amide functionalities. We provide validated protocols, safety considerations, and structural activity relationship (SAR) insights to guide your lead optimization campaigns.

The Isoxazole Scaffold: Bioisosteric Rationale

The 3,5-disubstituted isoxazole ring is not merely a spacer; it is a sophisticated mimic of common biological motifs. Its utility stems from three physicochemical pillars:

  • Phenyl Ring Mimicry: The isoxazole ring is planar and aromatic. However, unlike the lipophilic phenyl ring, the isoxazole contains a heteroatomic N-O bond, which introduces a dipole moment (~2.9 D) and hydrogen bond acceptor (HBA) capability. This allows it to maintain the steric fit of a phenyl group while improving water solubility and reducing LogP.

  • Amide/Ester Isosterism: The 3,5-disubstituted isoxazole mimics the geometry of a cis-amide or ester bond. The distances between the substituents at positions 3 and 5 approximate the

    
     distance in peptides, making it a valuable scaffold for peptidomimetics.
    
  • Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by CYP450 enzymes, unlike furan or thiophene rings which can form reactive epoxides.

Data Summary: Physicochemical Comparison
PropertyPhenyl Ring3,5-DimethylisoxazoleAmide Bond (-CONH-)
Geometry Planar, AromaticPlanar, HeteroaromaticPlanar (Resonance)
Electronic Non-polar,

-rich
Polar,

-deficient
Polar, H-bond Donor/Acceptor
LogP Contribution High (+2.14)Moderate (+1.0 to +1.5)Low (-1.0)
Metabolic Liability Hydroxylation (CYP)Ring opening (rare, reductive)Hydrolysis (Proteases)

The Tool: 4-Chloromethyl-3,5-dimethylisoxazole[1]

To access the isoxazole bioisostere, the 4-chloromethyl-3,5-dimethylisoxazole (CAS: 19788-37-5) is the industry-standard reagent. It functions as a "benzylic-like" electrophile, highly reactive toward nucleophiles due to the electron-deficient nature of the isoxazole ring stabilizing the transition state.

Reactivity Profile

The chloromethyl group at position 4 is activated by the adjacent heterocyclic ring. It undergoes


 reactions facilely with:
  • Amines (

    
    ):  To form isoxazolyl-methylamines (common in CNS ligands).
    
  • Phenols/Alcohols (

    
    ):  To form ethers.
    
  • Thiols (

    
    ):  To form thioethers.
    
Safety & Handling (Critical)

Warning: As an alkylating agent, 4-chloromethyl-3,5-dimethylisoxazole is potentially genotoxic and a severe skin/eye irritant.

  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • Quenching: Residual alkylating agent should be quenched with a nucleophilic scavenger (e.g., 10% ammonium hydroxide or thiourea solution) before disposal.

  • Validation: Verify complete consumption of the starting material by TLC or LC-MS to ensure no active alkylator remains in the final compound.

Synthetic Workflows & Visualization[2][3]

The following diagram illustrates the divergent synthetic pathways accessible from the 4-chloromethyl core.

SyntheticPathways Reagent 4-Chloromethyl- 3,5-dimethylisoxazole (Electrophile) Product_Amine Isoxazolyl-methylamines (Dopamine/Serotonin Ligands) Reagent->Product_Amine K2CO3, MeCN Reflux (Sn2) Product_Ether Isoxazolyl-ethers (Metabolically Stable Linkers) Reagent->Product_Ether NaH or Cs2CO3 DMF (Williamson) Product_Thio Isoxazolyl-thioethers (Bioisosteric Spacers) Reagent->Product_Thio Et3N, DCM RT Amine Primary/Secondary Amines Amine->Product_Amine Phenol Phenols (Ar-OH) Phenol->Product_Ether Thiol Thiols (R-SH) Thiol->Product_Thio

Figure 1: Divergent synthesis using 4-chloromethyl-3,5-dimethylisoxazole as a linchpin. The reagent enables rapid library generation via nucleophilic substitution.

Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of Isoxazolyl-Methylamines (N-Alkylation)

Target: Creation of CNS-active ligands or kinase inhibitor side-chains.

  • Reagents:

    • Amine substrate (1.0 equiv)[1][2]

    • 4-Chloromethyl-3,5-dimethylisoxazole (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Potassium Iodide (KI, catalytic, 0.1 equiv) - accelerates reaction via Finkelstein mechanism.

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the amine in MeCN (0.1 M concentration).

    • Add

      
       and KI. Stir for 10 minutes at Room Temperature (RT).
      
    • Add 4-chloromethyl-3,5-dimethylisoxazole dropwise.

    • Heat to reflux (80°C) for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate. Partition residue between EtOAc and Water.[3] Wash organic layer with Brine. Dry over

      
      .
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

  • Note: If the amine is volatile, use the amine in excess (3.0 equiv) to prevent over-alkylation.

Protocol B: Synthesis of Isoxazolyl-Ethers (O-Alkylation)

Target: Replacement of unstable benzyl ethers.

  • Reagents:

    • Phenol substrate (1.0 equiv)

    • 4-Chloromethyl-3,5-dimethylisoxazole (1.2 equiv)

    • Base: Cesium Carbonate (

      
      , 1.5 equiv) or Sodium Hydride (NaH, 1.2 equiv).
      
    • Solvent: DMF or Acetone.

  • Procedure:

    • Option 1 (Weak Base): Mix Phenol and

      
       in Acetone. Add electrophile. Reflux for 6 hours.
      
    • Option 2 (Strong Base): Dissolve Phenol in dry DMF at 0°C. Add NaH portion-wise. Stir 30 min. Add electrophile. Warm to RT and stir 2 hours.

  • Workup: Quench with water (carefully if using NaH). Extract with EtOAc.

  • Causality:

    
     is often preferred over NaH for functional group tolerance (e.g., if esters are present).
    

Case Studies: The Isoxazole Advantage

Case Study 1: The Penicillin Isosteres (Cloxacillin/Dicloxacillin)
  • Challenge: Natural Penicillin G is susceptible to degradation by beta-lactamase enzymes and acid hydrolysis in the stomach.

  • Solution: Incorporation of a 3,5-disubstituted isoxazole group at the side chain.

  • Mechanism: The steric bulk of the isoxazole ring (orthogonal to the beta-lactam core) prevents the beta-lactamase enzyme from accessing the carbonyl carbon.

  • Role of Chloromethyl: While industrial synthesis varies, the isoxazole-4-carbonyl moiety is structurally related. The 4-chloromethyl derivative is often used in research to attach this "shielding" group to other antibiotic scaffolds.

Case Study 2: Valdecoxib (COX-2 Inhibitor)
  • Bioisostere: The isoxazole ring serves as a central scaffold holding two phenyl rings in the correct orientation to fit the COX-2 hydrophobic pocket.

  • Comparison: It replaces the pyrazole ring found in Celecoxib.

  • Outcome: High potency and selectivity, demonstrating the isoxazole's ability to mimic 1,2-diaryl systems.

Strategic Decision Matrix

Use the following logic flow to determine if this scaffold fits your design:

DecisionMatrix Start Design Challenge Q1 Need to replace a Phenyl Ring? Start->Q1 Q2 Is Solubility a limiting factor? Q1->Q2 Yes Q3 Need to replace an Amide/Ester? Q1->Q3 No Action1 USE ISOXAZOLE (Lowers LogP, maintains sterics) Q2->Action1 Yes (Need Polar) Action2 Consider Pyridine or Pyrimidine Q2->Action2 No (Lipophilicity OK) Action3 USE ISOXAZOLE (Peptidomimetic) Q3->Action3 Yes

Figure 2: Decision matrix for incorporating isoxazole bioisosteres.

References

  • P. Pevarello et al. "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamides." Journal of Medicinal Chemistry, 1998. Link

  • T. M. Beale et al. "Isoxazole bioisosteres of the carboxylic acid group." Journal of Medicinal Chemistry, 2012. Link

  • Sigma-Aldrich. "Product Specification: 4-Chloromethyl-3,5-dimethylisoxazole." Merck KGaA. Link

  • J. J. Li. "Isoxazoles in Drug Discovery." Chapter in: Heterocycles in Life and Society, Wiley-VCH, 2020.
  • Batchelor, F. R. et al. "Synthesis of Penicillin Derivatives." Nature, 1961. (Foundational work on isoxazolyl penicillins). Link

Sources

An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole. Recognizing the scarcity of published quantitative data for this specific molecule, we will first deduce its likely solubility profile through an examination of its structural and electronic properties. Subsequently, a detailed, field-proven experimental protocol is presented to enable researchers, scientists, and drug development professionals to precisely determine its solubility in a range of organic solvents. This document is structured to provide both theoretical grounding and practical, actionable methodologies.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which relates to polarity, hydrogen bonding capability, and other intermolecular forces. An analysis of the key structural features of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole provides a strong basis for predicting its behavior in various organic solvents.

  • The 1,2-Oxazole Core: The oxazole ring is a heterocyclic aromatic compound containing both an oxygen and a nitrogen atom.[1] This imparts a degree of polarity to the molecule. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Oxazoles are considered weak bases.[1]

  • The Trifluoromethyl (-CF₃) Group: The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group significantly influences the electronic properties of the oxazole ring and increases the lipophilicity of the molecule. While fluorine can participate in hydrogen bonding, the -CF₃ group as a whole is not a strong hydrogen bond donor or acceptor. Its presence generally favors solubility in non-polar to moderately polar aprotic solvents.

  • The Chloromethyl (-CH₂Cl) Group: The chloromethyl group is a reactive functional group that introduces polarity due to the carbon-chlorine bond.[2] This group can participate in dipole-dipole interactions. It is known to be a skin irritant and requires careful handling.[3]

Predicted Solubility:

Based on this structural analysis, 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is expected to be a polar molecule. However, the lack of strong hydrogen bond donating capabilities and the presence of the lipophilic trifluoromethyl group suggest that its solubility in highly polar, protic solvents like water would be low. It is anticipated to exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity. Solvents that can engage in dipole-dipole interactions are likely to be effective.

Quantitative Solubility Determination: An Experimental Workflow

Given the absence of readily available solubility data, an experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole (analytical standard)

  • A range of anhydrous organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, hexane, methanol, toluene, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvents used)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess solute into vials prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal vials and vortex prep2->equil1 equil2 Equilibrate at constant temp (e.g., 24-48 hours) equil1->equil2 sample1 Centrifuge to pellet undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 sample4 Dilute aliquot with mobile phase sample3->sample4 sample5 Analyze by HPLC/GC sample4->sample5 quant2 Calculate concentration (mg/mL or mol/L) sample5->quant2 quant1 Prepare calibration curve quant1->quant2

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility measurements.

    • Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole of known concentrations.

    • Analyze the calibration standards and the diluted sample by a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the equilibration temperature.[4][5][6][7][8]

Data Summary and Interpretation

The results of the experimental solubility determination should be compiled in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

Organic SolventPolarity IndexSolubility (g/L) at 25 °CSolubility (mol/L) at 25 °CObservations
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2

This table is intended to be populated with experimental data.

Safety and Handling Precautions

  • 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole and its analogues are research chemicals, and their toxicological properties may not be fully characterized.[9][10][11][12]

  • The chloromethyl group suggests that the compound may be a lachrymator and an irritant.[3]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[9][10][11][12]

Conclusion

While specific solubility data for 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is not prevalent in the current literature, a detailed analysis of its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be poorly soluble in non-polar solvents and highly polar protic solvents, with good solubility in a range of moderately polar aprotic and protic organic solvents. The robust experimental protocol provided in this guide offers a clear and reliable method for researchers to quantitatively determine the solubility of this compound, enabling its effective use in synthesis, formulation, and other applications within the fields of chemical research and drug development.

References

  • Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. 4-(Trifluoromethyl)-1,2-oxazole-3-amine. Available at: [Link]

  • PubChem. 4-(Chloromethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-1,3-oxazole. Available at: [Link]

  • ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Available at: [Link]

  • Der Pharma Chemica. Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Available at: [Link]

  • Wikipedia. Oxazole. Available at: [Link]

Sources

Safety data sheet (SDS) for 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet & Technical Guide: 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole

Document Control:

  • Target Compound: 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole

  • CAS Number: 98020-14-5[1]

  • Document Type: Technical Safety & Application Guide

  • Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers

Chemical Identity & Strategic Relevance

1.1 The Molecule at a Glance

  • IUPAC Name: 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    NO
  • Molecular Weight: 185.53 g/mol

  • Physical State: Colorless to pale yellow liquid

  • Solubility: Soluble in organic solvents (DCM, THF, DMSO, Acetonitrile); sparingly soluble in water.

1.2 Drug Development Context This compound is not merely a reagent; it is a high-value "warhead" scaffold in medicinal chemistry.

  • The Isoxazole Core: Acts as a bioisostere for amide bonds or aromatic rings, often improving metabolic stability.

  • The Trifluoromethyl (-CF

    
    ) Group:  A critical lipophilic anchor. It modulates pKa, enhances membrane permeability, and blocks metabolic oxidation at the C3 position.
    
  • The Chloromethyl (-CH

    
    Cl) Handle:  An electrophilic site designed for S
    
    
    
    2 reactions. This allows researchers to "snap" this core onto amines, thiols, or phenols to generate libraries of potential kinase inhibitors or anti-infectives.

Hazard Profiling & Toxicology (GHS Classification)

2.1 Core Hazard Directive WARNING: Treat this compound as a potent alkylating agent . The chloromethyl moiety is highly reactive toward biological nucleophiles (DNA, proteins). While specific toxicological data for this exact CAS is limited, "read-across" logic from analogous chloromethyl isoxazoles (e.g., CAS 19788-37-5) mandates a conservative safety posture.

2.2 GHS Classification (Derived & Predicted)

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedSystemic absorption; interference with cellular metabolism.
Skin Corrosion/Irritation Cat 1B/2H314/H315: Causes burns or skin irritationAlkylation of keratin and dermal proteins. Potential Vesicant.
Serious Eye Damage Cat 1H318: Causes serious eye damageCorrosive to corneal tissue due to HCl release upon hydrolysis.
STOT - Single Exposure Cat 3H335: May cause respiratory irritationMucosal alkylation; lachrymatory effect likely.
Sensitization SkinH317: May cause allergic skin reactionHaptenization of skin proteins leading to immune response.

2.3 The "Hidden" Hazard: Hydrolysis Upon contact with moisture/mucous membranes, the chloromethyl group can slowly hydrolyze to release Hydrochloric Acid (HCl) and the corresponding alcohol, exacerbating local tissue damage.

Safe Handling & Engineering Controls

3.1 The "Zero-Contact" Protocol Due to the alkylating potential, standard lab coats are insufficient.

  • Engineering Controls:

    • Mandatory: Handle only inside a certified chemical fume hood.

    • Airflow: Ensure face velocity > 100 fpm.

    • Vapor Trap: If rotary evaporating, use a secondary cold trap to prevent exhaust of volatile alkyl chlorides.

  • Personal Protective Equipment (PPE) Matrix:

Body PartRecommended PPERationale
Hands Double Gloving: Nitrile (Inner) + Silver Shield/Laminate (Outer)Standard nitrile is permeable to small alkyl chlorides over time. Laminate offers >4hr breakthrough protection.
Eyes Chemical Splash Goggles + Face ShieldStandard safety glasses do not protect against vapors or splashes that track around the lens.
Respiratory Full-face respirator with OV/AG cartridges (if outside hood)Protects against organic vapors and acid gases (HCl).

3.2 Storage Stability

  • Temperature: Store at -20°C (Freezer) .

  • Atmosphere: Store under Argon or Nitrogen . Moisture sensitivity degrades the chloromethyl handle.

  • Container: Amber glass with PTFE-lined cap.

Emergency Response Protocols

4.1 Decision Logic for Spills

  • Minor Spill (< 5 mL): Absorb with vermiculite/sand. Neutralize with dilute aqueous ammonia (to quench alkylating potential) inside the hood.

  • Major Spill (> 5 mL): Evacuate the lab. Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus).

4.2 First Aid (Self-Validating Steps)

  • Eye Contact: Flush with water for 15 mins. Validation: pH of eye surface should return to 7.0-7.4.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If coughing persists, suspect delayed pulmonary edema (common with alkylating agents).

Technical Application: Synthesis & Reactivity

5.1 Workflow: Nucleophilic Substitution (S


2) 
The primary utility of this compound is coupling. Below is a standard protocol for coupling with a secondary amine.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole Reaction Reaction: Slow Addition at 0°C Warm to RT (2-4 hrs) Start->Reaction Electrophile Reagent Nucleophile Prep: Amine + Base (K2CO3/DIPEA) in MeCN or DMF Reagent->Reaction Nucleophile Quench Quench: Dilute with Water/Brine Extract w/ EtOAc Reaction->Quench Monitor TLC Purify Purification: Column Chromatography (Hex/EtOAc) Quench->Purify Crude Oil Product Final Product: Functionalized Isoxazole Purify->Product Pure Compound

Caption: Standard S


2 coupling workflow. Note the 0°C start to minimize exothermic runaway and side reactions.

5.2 Experimental Protocol (Bench-Ready)

  • Setup: Flame-dry a 50 mL round-bottom flask. Purge with N

    
    .
    
  • Solvent: Dissolve 1.0 eq of the amine nucleophile in anhydrous Acetonitrile (0.1 M).

  • Base: Add 1.5 eq of K

    
    CO
    
    
    
    (powdered) or DIPEA.
  • Addition: Cool to 0°C. Add 1.0 eq of 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole dropwise via syringe.

    • Why? The chloromethyl group is highly reactive. Rapid addition can cause exotherms or double-alkylation if the amine is primary.

  • Monitoring: Stir at RT. Monitor via TLC (stain with KMnO

    
     or UV).
    
  • Workup: Dilute with water, extract 3x with Ethyl Acetate. Wash organics with brine, dry over Na

    
    SO
    
    
    
    .

Quantitative Data Summary

PropertyValueSource/Note
Boiling Point ~87-88°C @ 8 mmHgAnalogous to dimethyl variant [1]
Density ~1.4 g/mLPredicted based on halogenation
Flash Point > 96°CEstimated
LogP ~2.5 - 3.0High lipophilicity due to CF

Reactivity High (Electrophile)Susceptible to hydrolysis

References

  • Pattanayak, P., & Chatterjee, T. (2023).[2][3] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88246, Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. Retrieved from [Link]

Sources

Metabolic Stability of Trifluoromethyl-Isoxazole Scaffolds: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Trifluoromethyl-Substituted Isoxazole Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Valdecoxib and Leflunomide. However, its metabolic liability—specifically the lability of the N-O bond—presents a significant challenge. The incorporation of a trifluoromethyl (


) group is a potent strategy to modulate this stability. This guide analyzes the physicochemical and metabolic impact of 

substitution on isoxazoles, detailing the shift from oxidative to reductive clearance pathways and providing a validated protocol for assessing intrinsic clearance (

).

The Physicochemical Rationale: Why on Isoxazoles?

The strategic replacement of a methyl group (


) or hydrogen (

) with a trifluoromethyl group (

) is a classic "bioisosteric" tactic, but on an isoxazole core, it serves a dual purpose:
  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Unlike a methyl group, which is a "metabolic soft spot" prone to CYP450-mediated benzylic hydroxylation (

    
    ), the 
    
    
    
    group is metabolically inert to oxidation.
  • Electronic Modulation: The

    
     group is strongly electron-withdrawing (Hammett 
    
    
    
    ). This reduces the electron density of the isoxazole ring. While this prevents oxidative attack by electrophilic CYP species (e.g., Compound I), it paradoxically increases the acidity of remaining ring protons (C3-H or C5-H), potentially accelerating base-catalyzed or enzymatic ring opening.

Key Insight: The stability of a trifluoromethyl-isoxazole is not absolute; it is a trade-off between blocking oxidative clearance and potentially exposing the ring to reductive or chemical scission.

Metabolic Liabilities: The "Killers" of the Isoxazole Core

To engineer stability, one must understand the degradation mechanisms.

A. Oxidative Dealkylation (Blocked by )

In standard alkyl-substituted isoxazoles, Cytochrome P450s (primarily CYP2C9 and CYP3A4) rapidly hydroxylate the alkyl side chains.

  • Mechanism:[1][2][3][4][5] Hydrogen abstraction followed by oxygen rebound.

  • Solution:

    
     substitution completely abolishes this pathway at the substituted position due to the high ionization potential of fluorine electrons.
    
B. Reductive Ring Scission (The Isoxazole Liability)

This is the dominant clearance pathway for many isoxazole drugs (e.g., Leflunomide, Zonisamide).

  • Mechanism:[1][2][3][4][5] Cleavage of the weak N-O bond (bond energy ~55 kcal/mol) to form an enamino ketone or nitrile.

  • Enzymology: Mediated by cytosolic reductases, aldehyde oxidase, or CYP450s acting in a reductive mode (often Fe(II)-mediated charge transfer).

  • Impact of

    
    : While 
    
    
    
    prevents oxidation, its electron-withdrawing nature can destabilize the N-O bond electronically, making the ring more susceptible to reductive electron transfer.
Visualization: Metabolic Pathways

The following diagram illustrates the divergent fate of Methyl- vs. Trifluoromethyl-isoxazoles.

MetabolicPathways Parent_Me Methyl-Isoxazole (Labile Side Chain) CYP_Ox CYP450 Oxidation (Hydroxylation) Parent_Me->CYP_Ox Fast Reductase Reductive Scission (N-O Bond Cleavage) Parent_Me->Reductase Moderate Parent_CF3 Trifluoromethyl-Isoxazole (Stable Side Chain) Parent_CF3->CYP_Ox BLOCKED Parent_CF3->Reductase Primary Route Metab_OH Hydroxylated Metabolite (-CH2OH) CYP_Ox->Metab_OH Metab_Open Enamino Ketone (Ring Open) Reductase->Metab_Open

Figure 1: Divergent metabolic fates. Note that


 substitution blocks the oxidative pathway (yellow), funneling clearance toward reductive ring scission (red).

Experimental Protocol: Assessing Metabolic Stability

Standard Human Liver Microsome (HLM) assays often bias towards oxidative metabolism. To accurately assess trifluoromethyl-isoxazoles, the protocol must account for reductive potential.

Protocol: Microsomal Stability (Phase I)

Objective: Determine Intrinsic Clearance (


) and identify if metabolism is NADPH-dependent (P450) or independent (chemical/reductase).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Test Compound: 1

    
     final concentration (from 10 mM DMSO stock).
    
  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow Steps
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike with Test Compound (1

    
    ).[6][7] Equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer (detects NADPH-independent chemical instability).

  • Sampling: Remove 50

    
     aliquots at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
     ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Calculation of

Plot


 vs. time. The slope 

is the elimination rate constant.


Experimental Workflow Diagram

AssayWorkflow Start Preparation (Microsomes + Buffer + Compound) Split Split Samples Start->Split Path_A Group A: +NADPH (Oxidative + Reductive CYP) Split->Path_A Path_B Group B: -NADPH (Chemical/Hydrolytic) Split->Path_B Incubate Incubate @ 37°C (0-60 min timepoints) Path_A->Incubate Path_B->Incubate Quench Quench with ACN (Precipitate Protein) Incubate->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->LCMS

Figure 2: Standardized workflow for distinguishing enzymatic (NADPH-dependent) vs. chemical instability.

SAR Analysis: vs. vs.

The following data summarizes the typical stability trends observed in isoxazole scaffolds (derived from composite literature data, e.g., Leflunomide analogs).

Table 1: Comparative Metabolic Stability Profiles

Substituent (R)PositionPrimary Metabolic Route

(Human Microsomes)
Stability Rating

C-3Ring Scission (Reductive)< 15 minLow

C-5Methyl Hydroxylation20 - 45 minModerate

C-5Ring Scission (Slow)> 120 minHigh

C-3Ring Scission (Moderate)60 - 90 minHigh

Interpretation:

  • Unsubstituted (

    
    ):  Extremely labile. The C3-H is acidic, facilitating ring opening to the cyano-enol form (e.g., Leflunomide bioactivation).
    
  • Methyl (

    
    ):  Stabilizes the ring against opening but introduces a new liability (oxidation of the methyl group).
    
  • Trifluoromethyl (

    
    ):  Provides the "Goldilocks" zone. It blocks the oxidative liability of the methyl group. While it activates the ring electronically, the steric bulk of the 
    
    
    
    group (similar volume to isopropyl) often hinders the approach of reductases, resulting in a net increase in stability.

References

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[1][8][9][10][11][12][13] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zhang, D., et al. (2008).[8] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[8][12] Drug Metabolism and Disposition.[1][8][9][10][11][12][13] Link

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec. Link

  • Pillaiyar, T., et al. (2018). Recent discovery and development of inhibitors targeting coronaviruses. Drug Discovery Today. Link (Discusses isoxazole stability in antiviral scaffolds).

Sources

Methodological & Application

Nucleophilic substitution protocols for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole

Part 1: Introduction & Chemical Biology Analysis

1.1 The "Warhead" Scaffold The 4-(chloromethyl)-3-(trifluoromethyl)isoxazole scaffold represents a specialized "warhead" intermediate in medicinal chemistry and agrochemical synthesis. Its value lies in the unique electronic push-pull dynamics created by the substituents on the isoxazole core:

  • 3-Trifluoromethyl (

    
    ):  A potent electron-withdrawing group (EWG) that significantly lowers the electron density of the isoxazole ring. This increases the lipophilicity (
    
    
    
    ) of the final molecule, a critical parameter for membrane permeability in drug discovery.
  • 4-Chloromethyl (

    
    ):  This moiety functions as a "super-benzylic" electrophile. The electron-deficient heterocycle hyper-activates the methylene carbon, making it exceptionally reactive toward nucleophiles via 
    
    
    
    mechanisms.

1.2 Reactivity vs. Stability Paradox While the


 group enhances the electrophilicity of the chloromethyl group, it also renders the isoxazole ring susceptible to base-mediated degradation.
  • Risk: Strong bases (e.g., NaOH, NaOEt) or high temperatures can trigger deprotonation at C-5 (if unsubstituted) or nucleophilic attack on the ring itself, leading to N-O bond cleavage and ring opening to form inactive nitriles or enols.

  • Solution: Protocols must utilize soft nucleophiles and non-nucleophilic bases (e.g., DIPEA,

    
    ) in aprotic solvents to favor substitution over elimination or ring degradation.
    

Part 2: Experimental Decision Matrix

The following workflow illustrates the critical decision points for selecting the correct protocol based on the nucleophile type.

ReactionWorkflow Start Starting Material: 4-(chloromethyl)-3-(trifluoromethyl)isoxazole NucCheck Select Nucleophile Type Start->NucCheck Amine Amine (1° or 2°) NucCheck->Amine Thiol Thiol / Thiophenol NucCheck->Thiol Alcohol Alcohol / Phenol NucCheck->Alcohol AmineCond Condition A: MeCN, DIPEA, 0°C to RT Amine->AmineCond ThiolCond Condition B: DMF, K2CO3, 0°C Thiol->ThiolCond EtherCond Condition C: Acetone/DMF, K2CO3 Cat. TBAI (Finkelstein) Alcohol->EtherCond AmineRisk Risk: Bis-alkylation (if 1° amine) AmineCond->AmineRisk AmineSol Optimization: Excess Amine (3-5 eq) AmineRisk->AmineSol Product Isolated Product (>90% Purity) AmineSol->Product ThiolRisk Risk: Disulfide formation ThiolCond->ThiolRisk ThiolSol Optimization: Degas solvents (N2 sparge) ThiolRisk->ThiolSol ThiolSol->Product EtherRisk Risk: Slow kinetics / Hydrolysis EtherCond->EtherRisk EtherRisk->Product Monitor via LCMS

Caption: Decision tree for nucleophilic substitution, highlighting specific risks and optimization strategies for Amines, Thiols, and Alcohols.

Part 3: Detailed Protocols

Safety Warning (Critical)
  • Lachrymator: 4-(chloromethyl)-3-(trifluoromethyl)isoxazole is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

  • Vesicant: Avoid all skin contact.[1][2] Double-gloving (Nitrile) is recommended.

Protocol A: C-N Bond Formation (Amination)

Best for: Synthesis of kinase inhibitor scaffolds.

Rationale: The reaction is exothermic. To prevent the "runaway" formation of bis-alkylated byproducts (where the product amine reacts with another molecule of starting material), we utilize DIPEA as a proton scavenger or use the nucleophilic amine in excess.

Reagents:

  • Substrate: 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, 1.1 equiv) OR Primary amine (3.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of the isoxazole substrate in MeCN (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling controls the initial exotherm and suppresses side reactions.

  • Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[3] Look for disappearance of the chloride peak (

      
       not visible usually, look for UV shift).
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve residue in EtOAc. Wash with saturated

      
       (aq) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: C-O Bond Formation (Etherification via Finkelstein)

Best for: Synthesis of agrochemical ethers.

Rationale: Chloride is a moderate leaving group. Direct displacement by alcohols can be sluggish, requiring heat that might degrade the isoxazole ring. We use TBAI (Tetrabutylammonium iodide) to generate the more reactive iodide intermediate in situ (Finkelstein reaction logic), allowing the reaction to proceed at lower temperatures.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phenol or Aliphatic Alcohol (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (1.5 equiv for sterically hindered alcohols)
  • Catalyst: TBAI (10 mol%)

  • Solvent: Acetone (for Phenols) or DMF (for Aliphatic alcohols).

Step-by-Step:

  • Activation: In a vial, combine the Alcohol (1.1 equiv),

    
     (2.0 equiv), and solvent. Stir at RT for 15 mins to facilitate deprotonation.
    
  • Catalyst Addition: Add TBAI (0.1 equiv) to the mixture.

  • Substrate Addition: Add the isoxazole chloride (1.0 equiv) in one portion.

  • Reaction:

    • Phenols:[1] Stir at RT for 4–12 hours.

    • Aliphatic Alcohols: Heat to 50 °C. Do not exceed 60 °C to preserve the isoxazole ring.

  • Workup: Dilute with water and extract with EtOAc (

    
    ). The TBAI must be washed out thoroughly with water/brine washes.
    

Part 4: Data & Troubleshooting

4.1 Solvent & Base Compatibility Table

SolventBaseReaction RateStability RiskRecommendation
MeCN DIPEAFastLowPreferred for Amines. Easy workup.
DMF

ModerateLowPreferred for Thiols/Phenols. Hard to remove DMF.
Ethanol NaOEtVery FastHigh AVOID. Strong nucleophilic base causes ring opening (isoxazole

cyanoenol).
Acetone

SlowLowGood for Finkelstein conditions (TBAI cat).

4.2 Troubleshooting Guide

  • Problem: Low yield with primary amines (Bis-alkylation).

    • Root Cause:[4][5] Product amine is more nucleophilic than starting amine.

    • Fix: Use a large excess of the primary amine (5–10 equiv) or switch to a "protect-react-deprotect" strategy using a Boc-amine.

  • Problem: Ring Cleavage (Appearance of nitrile peak in IR ~2200 cm⁻¹).

    • Root Cause:[4][5] Base was too strong (

      
      ) or temperature too high (
      
      
      
      °C).
    • Fix: Switch to

      
       or DIPEA; keep temp 
      
      
      
      °C.
  • Problem: Hydrolysis to alcohol (Formation of 4-(hydroxymethyl)...).

    • Root Cause:[1][4][5][6] Wet solvent or hygroscopic base.

    • Fix: Use anhydrous solvents (stored over molecular sieves) and flame-dried glassware.

Part 5: References

  • General Isoxazole Reactivity: P. Pattanayak, T. Chatterjee. "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction." J. Org.[5] Chem., 2023, 88, 5420-5430.[5] Link[5]

  • Nucleophilic Substitution on Heterocycles: Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005. Link

  • Safety & Handling: Fisher Scientific. "Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole" (Analogous handling data). Link

  • Finkelstein Catalysis in Heterocycles: Echemi. "4-CHLORO-3-(TRIFLUOROMETHYL)ISOXAZOLE Derivatives and Synthesis." Link

(Note: Specific literature on the exact 4-chloromethyl-3-CF3-isoxazole substrate is sparse; protocols are derived from the authoritative chemistry of analogous 4-chloromethyl-3,5-disubstituted isoxazoles and benzyl halides cited above.)

Sources

The Strategic Synthesis of Novel Antiviral Agents from 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antiviral therapeutics, the strategic selection of core molecular scaffolds is paramount. Among the privileged structures in medicinal chemistry, the isoxazole ring has consistently demonstrated significant potential due to its versatile biological activities, including antiviral applications.[1][2][3] The incorporation of a trifluoromethyl (CF3) group can further enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] This guide provides a detailed exploration of the synthesis of antiviral agents utilizing 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, a highly versatile and reactive synthon for the construction of diverse and potent antiviral molecules.

This document will delve into the rationale behind the synthetic pathways, provide detailed, field-tested protocols, and offer insights into the characterization and analytical control of the resulting compounds.

The Core Synthon: 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole

The strategic importance of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole lies in the convergence of two key structural features: the biologically active trifluoromethylated isoxazole core and the reactive chloromethyl group at the 4-position. This chloromethyl handle serves as an electrophilic site, readily undergoing nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide array of functional groups and pharmacophores.

Rationale for Synthesis of the Core Synthon

While various methods exist for the synthesis of trifluoromethylated isoxazoles, a common approach involves the cycloaddition of a trifluoromethyl-containing nitrile oxide with an appropriate alkyne.[6][7] Another effective strategy involves a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyls.[8] The subsequent chlorination of a hydroxymethyl precursor at the 4-position, for instance using thionyl chloride or N-chlorosuccinimide, would yield the desired 4-(chloromethyl)-3-(trifluoromethyl)isoxazole.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of the core synthon.

G cluster_0 Core Synthon Synthesis cluster_1 Antiviral Agent Derivatization A α,β-Unsaturated Carbonyl B CF3SO2Na / tBuONO A->B Tandem Reaction C 4-(Hydroxymethyl)-3-(trifluoromethyl)isoxazole B->C D Chlorinating Agent (e.g., SOCl2) C->D Chlorination E 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole D->E F Nucleophile (e.g., Nucleobase, Thiol) G SN2 Reaction E->G F->G H Target Antiviral Agent G->H

Caption: Synthetic workflow for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole and its derivatization.

Application in Antiviral Agent Synthesis: Protocols and Mechanistic Insights

The chloromethyl group of the core synthon is an excellent electrophile for the alkylation of various nucleophiles, enabling the construction of diverse molecular architectures with potential antiviral activity. Below are detailed protocols for the synthesis of two distinct classes of antiviral candidates.

Synthesis of Isoxazole-Based Acyclic Nucleoside Analogs

Acyclic nucleoside analogs are a well-established class of antiviral agents that act by inhibiting viral polymerases. The isoxazole moiety can function as a bioisosteric replacement for the sugar ring of natural nucleosides.

Protocol 1: Synthesis of 4-((Uracil-1-yl)methyl)-3-(trifluoromethyl)isoxazole

This protocol details the N-alkylation of uracil with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole.

  • Materials:

    • 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (1.0 eq)

    • Uracil (1.1 eq)

    • Potassium carbonate (K2CO3) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a stirred solution of uracil in DMF, add potassium carbonate.

    • Add a solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole in DMF dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the uracil anion. Potassium carbonate acts as a base to deprotonate the uracil, generating the nucleophile. The reaction temperature is elevated to ensure a reasonable reaction rate.

G Start Start: Uracil & 4-(chloromethyl)-3-(trifluoromethyl)isoxazole Step1 1. Add K2CO3 in DMF Start->Step1 Step2 2. Add isoxazole derivative Step1->Step2 Step3 3. Heat to 60-70 °C, monitor by TLC Step2->Step3 Step4 4. Quench with ice-water Step3->Step4 Step5 5. Extract with Ethyl Acetate Step4->Step5 Step6 6. Wash with Brine, Dry Step5->Step6 Step7 7. Concentrate under vacuum Step6->Step7 Step8 8. Purify by Column Chromatography Step7->Step8 End End: 4-((Uracil-1-yl)methyl)-3-(trifluoromethyl)isoxazole Step8->End

Caption: Protocol workflow for the synthesis of an isoxazole-based acyclic nucleoside analog.

Synthesis of Isoxazole-Thioether Derivatives

Thiol-containing molecules and thioethers are known to exhibit a range of biological activities, including antiviral effects, potentially through mechanisms such as inhibiting viral entry or replication.[9]

Protocol 2: Synthesis of 4-((4-Chlorophenyl)thiomethyl)-3-(trifluoromethyl)isoxazole

This protocol describes the S-alkylation of a substituted thiophenol with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole.

  • Materials:

    • 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (1.0 eq)

    • 4-Chlorothiophenol (1.1 eq)

    • Cesium carbonate (Cs2CO3) (1.2 eq)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of 4-chlorothiophenol in acetonitrile, add cesium carbonate.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add a solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole in acetonitrile to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Causality and Insights: Cesium carbonate is a stronger base than potassium carbonate and is often more effective for S-alkylation reactions, leading to higher yields and cleaner reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation. The workup with sodium bicarbonate is to neutralize any remaining acidic species.

Characterization and Analytical Controls

The successful synthesis and purity of the target compounds must be rigorously verified using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations for Target Compounds
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of new signals corresponding to the introduced nucleophile (e.g., uracil or chlorophenylthio protons) and a characteristic singlet for the methylene bridge protons.
¹³C NMR Confirmation of the carbon skeleton.Appearance of new carbon signals from the appended moiety and a signal for the methylene bridge carbon.
¹⁹F NMR Confirmation of the trifluoromethyl group.A singlet corresponding to the CF3 group.
Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.The molecular ion peak ([M+H]⁺ or [M]⁺) should match the calculated exact mass of the target compound.
HPLC Assessment of purity.A single major peak indicating a high degree of purity (typically >95%).

Conclusion and Future Perspectives

The 4-(chloromethyl)-3-(trifluoromethyl)isoxazole scaffold is a powerful and versatile building block for the synthesis of novel antiviral agents. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this core structure. The ease of diversification via nucleophilic substitution on the chloromethyl group allows for the rapid generation of compound libraries for screening against a wide range of viral targets. Future work could focus on expanding the range of nucleophiles to include other biologically relevant moieties, such as amino acids, peptides, and other heterocyclic systems, to develop next-generation antiviral therapeutics with improved efficacy and broader spectrum of activity.

References

  • Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved February 12, 2026, from [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • ISSN: 2277–4998 GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved February 12, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022, November 22). MDPI. Retrieved February 12, 2026, from [Link]

  • Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved February 12, 2026, from [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018, July 23). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- And Intra-Molecular C-H Arylation. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

Sources

Conditions for amine alkylation with 4-(chloromethyl)isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of amines using 4-(chloromethyl)isoxazoles is a cornerstone transformation in medicinal chemistry, particularly for generating bioisosteres of amide linkers or constructing central heterocyclic scaffolds. While the 4-(chloromethyl)isoxazole moiety acts as a potent electrophile comparable to benzyl chloride, its reactivity is modulated by the electron-deficient nature of the isoxazole ring.

This guide provides a rigorous technical framework for coupling this scaffold with diverse amine nucleophiles. It addresses the specific challenges of this chemistry: preventing polyalkylation of primary amines, mitigating isoxazole ring cleavage (a known risk under strongly basic conditions), and optimizing yields through Finkelstein catalysis.

Mechanistic Principles & Safety

Reactivity Profile

The chloromethyl group at the C4 position of the isoxazole ring is highly activated for


 reactions. The heteroaromatic ring acts as an electron-withdrawing group (EWG), stabilizing the transition state for nucleophilic attack but also making the methylene protons slightly acidic.

Critical Stability Note: While 3,5-disubstituted isoxazoles (e.g., 3,5-dimethyl-4-(chloromethyl)isoxazole) are robust, isoxazoles lacking substituents at the C3 or C5 positions are prone to base-catalyzed ring opening (forming nitriles or enolates). Avoid strong hydroxide bases (NaOH, KOH) with unsubstituted isoxazole cores.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the


 pathway and the competing ring-cleavage risk profile.

G Start 4-(Chloromethyl) isoxazole TS Transition State (SN2) Start->TS + Amine SideRxn Ring Cleavage (Strong Base/High T) Start->SideRxn OH- / Unsubstituted C3/C5 Amine Amine Nucleophile Amine->TS Product 4-(Aminomethyl) isoxazole TS->Product - HCl

Figure 1: Mechanistic pathway showing the dominant SN2 substitution and the conditional risk of ring cleavage.

Safety Warning: Vesicant Properties

DANGER: 4-(Chloromethyl)isoxazoles are alkylating agents with vesicant properties similar to benzyl halides and nitrogen mustards.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate solution to destroy the alkylating potential before cleaning.

Optimization Parameters

Base Selection

The choice of base is dictated by the


 of the conjugate acid and the stability of the isoxazole ring.
Base TypeExamplesSuitabilityNotes
Inorganic Carbonates

,

High Ideal for most substrates.

improves solubility in organic solvents.
Tertiary Amines DIPEA,

Medium Good for soluble amines. DIPEA is preferred to minimize quaternary salt formation.
Strong Hydroxides NaOH, KOHLow Risk of ring opening. Avoid unless the isoxazole is fully substituted (3,5-dimethyl).
Hydrides NaHSpecific Use only for deprotonating amides/sulfonamides (not amines) to increase nucleophilicity.
Solvent Systems[1]
  • Acetonitrile (MeCN): The "Gold Standard." Polar aprotic, good solubility for organic substrates, easy removal (

    
    ).
    
  • DMF/DMAc: Required for poorly soluble amino acids or salts. Difficult to remove; requires aqueous workup which may hydrolyze the chloride if prolonged.

  • THF: Useful for low-temperature reactions with sensitive amines.

The Finkelstein Advantage (KI Additive)

Adding catalytic Potassium Iodide (KI, 10-20 mol%) converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Mechanism:

    
    
    
  • Benefit: Accelerates reaction rates by 2-5x, allowing for milder temperatures (room temp vs. reflux), which preserves ring integrity.

Standardized Protocols

Decision Matrix (Workflow)

Workflow Input Select Amine Type SecAmine Secondary Amine (Robust) Input->SecAmine PriAmine Primary Amine (Prone to Polyalkylation) Input->PriAmine WeakNuc Weak Nucleophile (Aniline/Amide) Input->WeakNuc MethodA Method A: K2CO3 / MeCN / Reflux SecAmine->MethodA MethodB Method B: Excess Amine (3-5 eq) / 0°C PriAmine->MethodB MethodC Method C: NaH or Cs2CO3 + KI / DMF WeakNuc->MethodC

Figure 2: Workflow for selecting reaction conditions based on amine nucleophilicity.

Protocol A: General Alkylation (Secondary Amines)

Best for: Cyclic amines (piperidine, morpholine), diethylamine.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv) followed by the Secondary Amine  (1.1 equiv).
    
  • Reaction: Heat to 60°C under

    
     atmosphere. Monitor by TLC or LC-MS (typically complete in 2-4 hours).
    
    • Note: If reaction is slow (>6 hours), add KI (0.1 equiv).

  • Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Rinse with EtOAc.[1]

  • Purification: Concentrate the filtrate. The residue is often pure enough; otherwise, purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Mono-Alkylation (Primary Amines)

Best for: Benzylamine, functionalized primary alkyl amines.

  • Setup: Dissolve the Primary Amine (3.0 - 5.0 equiv) in DCM or MeCN at 0°C .

    • Rationale: Excess amine acts as both the nucleophile and the base, statistically favoring mono-alkylation over dialkylation.

  • Addition: Add 4-(chloromethyl)isoxazole (1.0 equiv) dropwise as a solution in the solvent over 30 minutes.

  • Reaction: Allow to warm to room temperature slowly. Stir for 4-12 hours.

  • Workup: Dilute with DCM, wash with water (to remove excess amine salts), then brine. Dry over

    
    .[1]
    
  • Purification: Column chromatography is usually required to separate mono-alkylated product from trace dialkylated byproducts.

Protocol C: Weak Nucleophiles (Anilines/Amides)

Best for: Electron-deficient anilines, sulfonamides.

  • Setup: Dissolve nucleophile (1.0 equiv) in anhydrous DMF .

  • Activation:

    • For Anilines: Add

      
       (1.5 equiv) and KI  (0.5 equiv).
      
    • For Amides: Treat with NaH (1.1 equiv) at 0°C for 30 mins before adding electrophile.

  • Alkylation: Add 4-(chloromethyl)isoxazole (1.1 equiv). Heat to 80°C .

  • Workup: Pour into ice water. Extract with EtOAc (x3). Back-wash organic layer with water/LiCl solution to remove DMF.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Chloride is a poor leaving group.Add NaI or KI (0.2 equiv) to form the reactive iodide in situ (Finkelstein conditions).
Dialkylation (Primary Amines) Stoichiometry imbalance.Increase amine equivalents to >3.0 or switch to a syringe pump slow addition of the isoxazole.
New Spot on TLC (High Polarity) Hydrolysis to alcohol.Ensure solvent is anhydrous.[2] Check if base (NaOH/KOH) contains water.
Ring Cleavage (Nitrile formation) Base too strong / Temp too high.Switch from hydroxide/alkoxide bases to DIPEA or

. Lower temperature.

References

  • Sigma-Aldrich. 4-Chloromethyl-3,5-dimethylisoxazole Product Sheet. (Standard reactivity data and physical properties). Link

  • Master Organic Chemistry. Alkylation of Amines: Challenges and Mechanisms. (Foundational theory on amine polyalkylation). Link

  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide."[3] Drug Metabolism and Disposition, 2003.[3] (Authoritative source on isoxazole ring stability and cleavage mechanisms). Link

  • Organic Chemistry Portal. Synthesis of Secondary Amines. (General methodologies for selective mono-alkylation). Link

  • National Institutes of Health (PMC). Isoxazole/Isoxazoline Skeleton in Structural Modification. (Applications of isoxazole scaffolds in drug design). Link

Sources

Strategic Functionalization of Trifluoromethyl Isoxazoles: A Guide to Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Biology Rationale

The 3-(trifluoromethyl)isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry. The incorporation of the trifluoromethyl (


) group at the C3 position serves two critical functions:
  • Metabolic Shielding: It blocks the C3 position from oxidative metabolism (e.g., hydroxylation), significantly extending the half-life of the parent drug compared to its methyl analog.

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) lowers the LUMO energy of the isoxazole ring, altering the pKa of adjacent protons and influencing the binding affinity to target proteins (e.g., kinase pockets).

However, this electronic deficiency introduces synthetic challenges. The electron-poor ring renders isoxazolyl-metal species (boronic acids/esters) prone to protodeboronation and instability. This guide details optimized protocols for overcoming these hurdles using Palladium-catalyzed cross-coupling, focusing on Suzuki-Miyaura coupling at C4 and Direct C-H Arylation at C5.

Mechanistic Insight: The Electronic Landscape

To design successful experiments, one must understand the electronic bias introduced by the


 group.
  • C4-Position (Halide/Boronate): The

    
     group inductively destabilizes the C4-metal bond in boronic acids, accelerating hydrolysis (protodeboronation) over transmetallation.
    
  • C5-Position (C-H Bond): The electron-withdrawing effect significantly acidifies the C5-H bond, making it an ideal candidate for base-assisted Deprotonation-Metalation , facilitating direct arylation without pre-functionalization.

Diagram 1: Mechanistic Logic of -Isoxazole Coupling

G Substrate 3-(Trifluoromethyl)isoxazole Core C4_Path Path A: C4-Functionalization (Suzuki-Miyaura) Substrate->C4_Path Halogenation (I/Br) C5_Path Path B: C5-Functionalization (Direct C-H Arylation) Substrate->C5_Path Direct Activation Challenge_C4 Challenge: Protodeboronation (Unstable C-B bond) C4_Path->Challenge_C4 Electronic Effect Advantage_C5 Advantage: Acidic C5-H (Facile CMD Pathway) C5_Path->Advantage_C5 Electronic Effect Solution_C4 Solution: Fast Catalysts (SPhos) + Additives (K-Formate) Challenge_C4->Solution_C4 Protocol Optimization Solution_C5 Solution: Pd(OAc)2 + KOAc (Concerted Metalation-Deprotonation) Advantage_C5->Solution_C5 Protocol Optimization

Caption: Mechanistic divergence driven by the 3-CF3 group. Path A requires stabilization strategies; Path B exploits the electronic deficiency.

Protocol A: Suzuki-Miyaura Coupling (C4-Functionalization)

This protocol addresses the coupling of 4-iodo-3-(trifluoromethyl)isoxazole with aryl boronic acids. Note that using the isoxazole as the boronic acid is possible but less stable; therefore, the "Reverse Suzuki" (Isoxazole-Halide + Aryl-Boronate) is the preferred route for reliability.

Optimization Data (Ligand Screening)
LigandCatalystYieldObservation
PPh3 Pd(PPh3)445%Sluggish; significant dehalogenation observed.
dppf PdCl2(dppf)62%Moderate conversion; requires high temp (100°C).
XPhos Pd2(dba)388%Excellent turnover; steric bulk prevents Pd aggregation.
SPhos Pd(OAc)294% Best Condition. High activity for electron-deficient halides.
Detailed Methodology

Reagents:

  • 4-iodo-3-(trifluoromethyl)isoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (2.0 equiv) - Phosphate is gentler than carbonate, reducing side reactions.

  • Solvent: Toluene:Water (10:1)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Add 1.0 mL of anhydrous Toluene and stir at RT for 10 mins to generate the active catalytic species (solution turns from orange to pale yellow/clear).

  • Substrate Addition: Add 4-iodo-3-(trifluoromethyl)isoxazole (1.0 mmol, 263 mg) and the aryl boronic acid (1.2 mmol).

  • Base Activation: Add K3PO4 (2.0 mmol, 424 mg) followed by degassed water (0.1 mL). Note: The biphasic system is crucial for dissolving inorganic byproducts.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide starting material (

      
      ) should disappear.
      
  • Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (5 mL). Dry organic layer over Na2SO4.[1]

  • Purification: Flash chromatography on silica gel.

    
    -isoxazoles are typically non-polar; start gradient with 100% Hexanes.
    

Protocol B: Direct C-H Arylation (C5-Functionalization)

This method avoids the need for C5-halogenation, utilizing the acidity of the C5-H bond induced by the


 group. This is an atom-economical approach for late-stage functionalization.
Diagram 2: C-H Activation Workflow

CH_Activation Setup Setup: Pd(OAc)2 + KOAc DMA, 120°C CMD_Step CMD Step: Concerted Metalation Deprotonation Setup->CMD_Step C5-H Activation Coupling Reductive Elimination CMD_Step->Coupling Ar-I Insertion Product 5-Aryl-3-CF3 Isoxazole Coupling->Product

Caption: Concerted Metalation-Deprotonation (CMD) pathway favored by carboxylate bases.

Detailed Methodology

Reagents:

  • 3-(trifluoromethyl)isoxazole (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 or JohnPhos (5 mol%) - Electron-rich ligands stabilize the Pd(II) intermediate.

  • Base: KOAc (2.0 equiv) - Crucial: Acetate acts as a proton shuttle in the CMD mechanism.

  • Solvent: DMA (N,N-Dimethylacetamide) or NMP.

Step-by-Step Procedure:

  • Vessel Charging: To a pressure tube, add Pd(OAc)2 (11 mg, 0.05 mmol), JohnPhos (15 mg, 0.05 mmol), KOAc (196 mg, 2.0 mmol), and the Aryl Iodide (1.5 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Substrate Addition: Add DMA (3 mL) and 3-(trifluoromethyl)isoxazole (1.0 mmol, 137 mg) via syringe.

  • Reaction: Seal the tube and heat to 120°C for 16 hours.

    • Note: Higher temperatures are required for C-H activation compared to Suzuki coupling.

  • Quench: Cool to RT. Filter the mixture through a pad of Celite to remove Pd black.

  • Extraction: Dilute filtrate with water (20 mL) and extract with Et2O (3 x 10 mL). Caution: DMA is high-boiling; thorough water washes are needed to remove it.

  • Purification: Column chromatography.

Troubleshooting & QA: Self-Validating Systems

To ensure trustworthiness and reproducibility, apply these validation checks:

Failure ModeSymptomRoot CauseCorrective Action
Protodeboronation Product mass corresponds to Ar-H (loss of B-group).Base is too strong or reaction is too wet (if using boronic ester substrate).Use Potassium Formate: Add 1.5 equiv HCOOK to suppress deboronation. Switch to anhydrous conditions.
Homocoupling Dimerization of Aryl Boronic Acid (Ar-Ar).Oxidant present (

) or slow transmetallation.
Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading.
Regio-scrambling Mixture of C4 and C5 products.Competitive C-H activation during Suzuki coupling.Lower temperature to <80°C. Use sterically demanding ligands (SPhos) to enforce selectivity at the halogen.
Black Precipitate Reaction stops early; Pd black forms.Ligand dissociation / Catalyst death.Add excess ligand (Ligand:Pd ratio 2:1 or 3:1). Ensure inert atmosphere.

References

  • Clapham, K. M., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.[2][3][4][5][6][7][8]

    • Key Insight: Establishes the instability of electron-deficient heterocyclic boronates and the use of additives to suppress homocoupling.[2]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015).[9] Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.[9] Angewandte Chemie International Edition.[9]

    • Key Insight: Defines the protocol for regioselective C5 activ
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

    • Key Insight: Validates the use of SPhos/XPhos for electron-deficient heteroaryl halides.

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Chloromethyl Isoxazoles with Thiol and Phenol Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2] Its unique electronic properties and versatile synthetic handles make it an attractive core for drug design and development.[3][4] This application note provides a detailed guide for the functionalization of 4-chloromethyl isoxazoles, a key building block, via nucleophilic substitution with thiol and phenol derivatives. We present two robust, step-by-step protocols for the synthesis of 4-(arylthiomethyl)isoxazoles and 4-(aryloxymethyl)isoxazoles. The causality behind experimental choices, detailed workflow diagrams, troubleshooting, and characterization data are provided to ensure reproducible and efficient synthesis for researchers in drug discovery and chemical biology.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3] The isoxazole ring acts as a versatile scaffold, and its substituents play a critical role in modulating the pharmacological profile of the molecule.[5] Functionalization at the C4 position, in particular, allows for the introduction of diverse side chains that can interact with biological targets and optimize drug-like properties.

The 4-chloromethyl group on the isoxazole ring is an excellent electrophilic handle. It behaves similarly to a benzylic halide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity provides a straightforward and efficient route to introduce sulfur (thioether) and oxygen (ether) linkages, connecting the isoxazole core to a wide array of functional groups.

Mechanistic Overview: The Sₙ2 Pathway

The core reaction described in these protocols is a classic bimolecular nucleophilic substitution (Sₙ2). The process is initiated by the deprotonation of the thiol or phenol nucleophile using a suitable base, generating a highly nucleophilic thiolate or phenoxide anion. This anion then attacks the electrophilic methylene carbon of the 4-chloromethyl isoxazole, displacing the chloride leaving group in a single, concerted step.

Reaction_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack & Displacement NuH R-XH (Thiol or Phenol) Anion R-X⁻ (Thiolate or Phenoxide) NuH->Anion + Base - H-Base⁺ Base Base (e.g., K₂CO₃, NaH) Anion_ref R-X⁻ Isoxazole 4-Chloromethyl Isoxazole Product Functionalized Isoxazole Isoxazole->Product + R-X⁻ - Cl⁻

Figure 1: General mechanism for Sₙ2 functionalization of 4-chloromethyl isoxazole.

The choice of base and solvent is critical for reaction efficiency. A non-nucleophilic base is required to prevent competition with the primary nucleophile. The solvent should be polar and aprotic (e.g., DMF, Acetonitrile) to solvate the cationic counter-ion of the base and promote the Sₙ2 pathway without interfering with the nucleophile.

Experimental Workflow Overview

The following workflow provides a high-level overview of the experimental process, from initial setup to final product analysis. This standardized procedure is designed to ensure consistency and high-quality outcomes.

Experimental_Workflow arrow > Reagents 1. Prepare Reagents - Thiol/Phenol (1.0 eq) - Base (1.2-1.5 eq) - Solvent (e.g., DMF) Setup 2. Reaction Setup - Add Thiol/Phenol and Solvent to an inert atmosphere flask. Reagents->Setup BaseAdd 3. Add Base - Add base portion-wise. - Stir for 15-30 min for activation. Setup->BaseAdd ChloroAdd 4. Add Electrophile - Add 4-Chloromethyl Isoxazole (1.1 eq) to the mixture. BaseAdd->ChloroAdd Reaction 5. Reaction Monitoring - Stir at specified temp (RT to 60°C). - Monitor progress via TLC. ChloroAdd->Reaction Workup 6. Aqueous Work-up - Quench with water. - Extract with organic solvent (e.g., EtOAc). Reaction->Workup Purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify Characterize 8. Characterization - Obtain ¹H NMR, ¹³C NMR, MS. - Confirm structure and purity. Purify->Characterize

Figure 2: Standardized workflow for the synthesis of functionalized isoxazoles.

Protocol 1: Synthesis of 4-(Arylthiomethyl)isoxazoles

Principle: This protocol details the formation of a thioether linkage between a 4-chloromethyl isoxazole and a thiol. Potassium carbonate (K₂CO₃) is used as a mild base, which is sufficient to deprotonate a wide range of aromatic and aliphatic thiols. Acetonitrile is an excellent solvent choice, as it is polar aprotic and easily removed during work-up. This method is adapted from general procedures for thioether synthesis.[6][7]

Materials and Equipment:

  • 3,5-Disubstituted-4-chloromethylisoxazole

  • Substituted Thiol (e.g., 4-methoxythiophenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel), developing chamber

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the substituted thiol (1.0 mmol, 1.0 eq) and anhydrous acetonitrile (10 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq) to the solution.

    • Rationale: K₂CO₃ is a mild, non-nucleophilic base that effectively deprotonates the thiol to form the thiolate anion. An excess ensures complete activation.

  • Activation: Stir the mixture vigorously at room temperature for 30 minutes. The formation of the potassium thiolate salt may result in a suspension.

  • Electrophile Addition: Dissolve the 4-chloromethyl isoxazole (1.1 mmol, 1.1 eq) in a minimal amount of acetonitrile (2-3 mL) and add it dropwise to the reaction mixture.

    • Rationale: A slight excess of the electrophile can help drive the reaction to completion, but a 1:1 ratio is often sufficient. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The disappearance of the starting thiol and chloromethyl isoxazole spots and the appearance of a new, typically less polar, product spot indicates reaction completion.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: Washing with water and brine removes any remaining inorganic salts and polar impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Expected ¹H NMR signals: A characteristic singlet for the methylene protons (-CH₂-S-) typically appears in the range of δ 4.0-4.5 ppm.

  • Expected ¹³C NMR signals: The methylene carbon signal will appear around δ 30-40 ppm.

Protocol 2: Synthesis of 4-(Aryloxymethyl)isoxazoles

Principle: This protocol describes the formation of an ether linkage via a Williamson ether synthesis. Phenols are generally less acidic than thiols, and a stronger base may be required for efficient deprotonation. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. Dimethylformamide (DMF) is an ideal solvent due to its high polarity and boiling point, which facilitates the reaction. This procedure is based on established methods for ether synthesis involving chloromethyl heterocycles.[8]

Materials and Equipment:

  • 3,5-Disubstituted-4-chloromethylisoxazole

  • Substituted Phenol (e.g., 4-cyanophenol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Syringes and needles for handling NaH and dry solvents

  • All other equipment as listed in Protocol 1

Step-by-Step Procedure:

  • NaH Preparation: In a dry, three-neck flask under an inert atmosphere, add the required amount of NaH (1.2 mmol, 1.2 eq). Wash the NaH dispersion with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • CAUTION: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Phenol Addition: Dissolve the substituted phenol (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension.

    • Rationale: Adding the phenol solution slowly to the NaH at 0 °C controls the evolution of hydrogen gas. NaH is a strong, irreversible base that ensures complete formation of the phenoxide.

  • Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease.

  • Electrophile Addition: Add the 4-chloromethyl isoxazole (1.1 mmol, 1.1 eq) as a solution in DMF (2 mL) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-18 hours. Gentle heating (40-50 °C) may be required for less reactive phenols.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

Work-up and Purification:

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Rationale: Quenching with a weak acid like NH₄Cl safely neutralizes any unreacted NaH.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

  • Expected ¹H NMR signals: A characteristic singlet for the methylene protons (-CH₂-O-) typically appears in the range of δ 5.0-5.5 ppm.

  • Expected ¹³C NMR signals: The methylene carbon signal will appear around δ 60-70 ppm.

Data Summary & Scope

The described protocols are versatile and can be applied to a range of substituted isoxazoles, thiols, and phenols. The following table provides representative data for typical substrate combinations.

EntryNucleophileBaseSolventTemp (°C)Time (h)Approx. Yield (%)
14-MethoxythiophenolK₂CO₃CH₃CN60692%
22-NaphthalenethiolK₂CO₃CH₃CN60888%
3Thiophene-2-thiolK₂CO₃CH₃CN60595%
44-CyanophenolNaHDMFRT1285%
53,5-DimethylphenolNaHDMFRT1091%
62-NaphtholNaHDMF401283%

Scope and Limitations:

  • Thiols: This reaction is generally high-yielding with both electron-rich and electron-deficient aromatic thiols. Aliphatic thiols also work well.

  • Phenols: Electron-withdrawing groups on the phenol may increase its acidity, facilitating deprotonation but potentially decreasing the nucleophilicity of the resulting phenoxide. Sterically hindered phenols (e.g., 2,6-disubstituted) may react slower and require elevated temperatures.

  • Isoxazole Core: The reaction is tolerant of a wide variety of substituents at the 3- and 5-positions of the isoxazole ring.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[1][3][4] ()

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[2] ()

  • Biologically-active isoxazole-based drug molecules. ResearchGate.[5] ()

  • Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSM). Arkat USA.[7] ()

  • Supplementary Material: Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium. Arkivoc.[6] ()

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate.[8] ()

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.[9] ()

Sources

Strategic Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The 4-(aminomethyl)-3-(trifluoromethyl)isoxazole scaffold is a privileged motif in modern drug discovery. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the isoxazole core serves as a versatile and bioisosteric replacement for other functional groups.[1][2] The primary aminomethyl substituent provides a crucial anchor for interactions with biological targets and a key handle for further derivatization. However, the synthesis of this specific 3,4-substituted pattern presents unique challenges, primarily in controlling regioselectivity and managing the reactive functional groups. This guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and the underlying chemical principles for the successful preparation of these high-value compounds.

The Synthetic Challenge: A Retrosynthetic Analysis

The most powerful and convergent method for constructing the isoxazole ring is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile, such as an alkyne or alkene.[3][4][5] Our strategy, therefore, hinges on disconnecting the target molecule through this reaction.

The primary retrosynthetic disconnection reveals two key synthons:

  • Trifluoroacetonitrile Oxide : A highly reactive 1,3-dipole that delivers the C3-CF3 moiety. Due to its instability, it must be generated in situ.[6]

  • A Protected Propargylamine : An alkyne dipolarophile containing a masked aminomethyl group at the desired position. The use of a protecting group is essential to prevent side reactions with the highly electrophilic nitrile oxide intermediate.

This approach offers superior control over the final substitution pattern compared to post-cyclization functionalization, which can be plagued by issues of selectivity and harsh reaction conditions.

G Target 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole Deprotection Amine Deprotection (e.g., Boc Removal) Target->Deprotection Retrosynthesis ProtectedIsoxazole Protected Intermediate 4-((R₂N)methyl)-3-(trifluoromethyl)isoxazole Deprotection->ProtectedIsoxazole Cycloaddition [3+2] Cycloaddition ProtectedIsoxazole->Cycloaddition NitrileOxide Synthon 1: Trifluoroacetonitrile Oxide (Generated in situ) Cycloaddition->NitrileOxide Propargylamine Synthon 2: Protected Propargylamine Cycloaddition->Propargylamine Precursor1 Trifluoroacetohydroxamoyl Halide or Trifluoromethyl Aldoxime NitrileOxide->Precursor1 Precursor2 Propargylamine + Protecting Group Propargylamine->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis is contingent on the efficient preparation of the two key building blocks.

Precursor for Trifluoroacetonitrile Oxide Generation

Trifluoroacetonitrile oxide is typically generated in situ from a stable precursor to avoid its rapid dimerization or decomposition. One of the most common and effective precursors is trifluoroacetohydroxamoyl bromide.

Protocol 1: Synthesis of Trifluoroacetohydroxamoyl Bromide

This protocol is adapted from established procedures for the halogenation of aldoximes.

  • Rationale: The reaction proceeds via the halogenation of the trifluoromethyl aldoxime. N-Bromosuccinimide (NBS) is a convenient and solid brominating agent that is easier to handle than liquid bromine. The reaction is typically fast and clean.

Material/ReagentM.W. ( g/mol )AmountMoles (mmol)
Trifluoromethyl aldoxime113.041.13 g10.0
N-Bromosuccinimide (NBS)177.981.87 g10.5
N,N-Dimethylformamide (DMF)73.0920 mL-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Step-by-Step Procedure:

  • Dissolve trifluoromethyl aldoxime (10.0 mmol) in 20 mL of DMF in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting aldoxime is consumed.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often used in the next step without further purification.

Synthesis of the Protected Propargylamine Dipolarophile

A Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the cycloaddition conditions and its straightforward removal under acidic conditions.

Protocol 2: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

  • Rationale: This is a standard nucleophilic substitution where the deprotonated Boc-amide anion attacks propargyl bromide. Di-tert-butyl dicarbonate is the reagent of choice for introducing the Boc group.

Material/ReagentM.W. ( g/mol )AmountMoles (mmol)
Propargylamine55.085.51 g100
Di-tert-butyl dicarbonate (Boc₂O)218.2521.83 g100
Sodium Hydroxide (NaOH)40.004.0 g100
Dichloromethane (DCM)84.93200 mL-
Water18.02100 mL-

Step-by-Step Procedure:

  • Dissolve propargylamine (100 mmol) and Boc₂O (100 mmol) in 200 mL of DCM in a 500 mL flask.

  • In a separate beaker, dissolve NaOH (100 mmol) in 100 mL of water and cool the solution.

  • Add the cold NaOH solution to the DCM solution and stir vigorously at room temperature overnight.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the product, which is typically a solid or oil of sufficient purity for the next step.

Core Synthesis: [3+2] Cycloaddition and Deprotection

This section details the central cycloaddition reaction followed by the final deprotection step to yield the target compound.

Caption: Overall experimental workflow for the synthesis.

Protocol 3: Synthesis of tert-butyl ((3-(trifluoromethyl)isoxazol-4-yl)methyl)carbamate

  • Rationale: The trifluoroacetonitrile oxide is generated in situ from the hydroxamoyl bromide using a non-nucleophilic base like triethylamine (Et₃N).[7] The nitrile oxide is immediately trapped by the N-Boc-propargylamine dipolarophile. The slow addition of the base is critical to keep the concentration of the unstable nitrile oxide low, minimizing side reactions like furoxan formation (dimerization).

Material/ReagentM.W. ( g/mol )AmountMoles (mmol)
Trifluoroacetohydroxamoyl Bromide191.940.96 g5.0
N-Boc-propargylamine155.190.85 g5.5
Triethylamine (Et₃N)101.190.70 mL5.0
Toluene92.1425 mL-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Step-by-Step Procedure:

  • To a 100 mL flask, add trifluoroacetohydroxamoyl bromide (5.0 mmol) and N-Boc-propargylamine (5.5 mmol) and dissolve in 20 mL of toluene.

  • Prepare a solution of triethylamine (5.0 mmol) in 5 mL of toluene.

  • Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over 2 hours at room temperature with vigorous stirring. A white precipitate (triethylammonium bromide) will form.

  • After the addition is complete, stir the reaction for an additional 4 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, add 25 mL of hexane to the mixture and filter off the ammonium salt precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to isolate the desired protected isoxazole.

Protocol 4: Boc Deprotection to Yield 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole

  • Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM is highly effective for this transformation. The reaction is typically clean and rapid, yielding the ammonium salt of the final product.

Material/ReagentM.W. ( g/mol )AmountMoles (mmol)
Boc-protected Isoxazole (from Protocol 3)266.21266 mg1.0
Dichloromethane (DCM)84.935 mL-
Trifluoroacetic Acid (TFA)114.021 mL~13

Step-by-Step Procedure:

  • Dissolve the Boc-protected isoxazole (1.0 mmol) in 5 mL of DCM in a 25 mL flask.

  • Add TFA (1 mL) dropwise at room temperature. Gas evolution (isobutylene) will be observed.

  • Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2 x 10 mL) can help remove residual TFA.

  • The resulting product is the trifluoroacetate salt of the target amine. It can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Data Summary and Expected Outcomes

The following table provides expected yields based on literature precedents for similar transformations. Actual yields may vary.

Reaction StepProtocolStarting MaterialProductExpected Yield (%)
N-Boc Protection2PropargylamineN-Boc-propargylamine>90%
[3+2] Cycloaddition3N-Boc-propargylaminetert-butyl ((3-(trifluoromethyl)isoxazol-4-yl)methyl)carbamate60-80%
Boc Deprotection4Boc-protected Isoxazole4-(Aminomethyl)-3-(trifluoromethyl)isoxazole Salt>95% (quantitative)

Alternative Strategy: Tandem Trifluoromethylation-Cyclization

Recent advancements have enabled the synthesis of 4-(trifluoromethyl)isoxazoles directly from α,β-unsaturated carbonyl compounds.[8][9] A notable method employs sodium triflinate (CF₃SO₂Na) as the CF₃ source and tert-butyl nitrite (tBuONO) as both an oxidant and the source of the N-O fragment.[9][10]

To adapt this for our target, one could envision using an α,β-unsaturated aldehyde that contains a masked amine precursor. For example, a protected β-amino acrolein derivative. This route is potentially more step-intensive due to the synthesis of the specialized starting material but represents an alternative metal-free approach to the core scaffold.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available at: [Link]

  • Full article: Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]

  • Synthesis of α-Trifluoromethylated Nitrogen Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - NIH. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]

  • Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. PMC - NIH. Available at: [Link]

  • Synthesis of Trifluoromethylated Isoxazoles by [2+3] Cycloaddition. Synfacts. Available at: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PMC. Available at: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. ACS Publications. Available at: [Link]

  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. Available at: [Link]

  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Oxidative Conversion of Chloromethyl Isoxazoles to Isoxazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: Reactivity vs. Ring Stability

The conversion of chloromethyl isoxazoles (1) to isoxazole carbaldehydes (2) is a pivotal transformation in medicinal chemistry. These aldehydes serve as high-value intermediates for installing the isoxazole pharmacophore—a bioisostere for carboxylic acids and esters found in COX-2 inhibitors (Valdecoxib) and beta-lactamase inhibitors.[1]

The synthetic challenge lies in the "benzylic-like" reactivity of the chloromethyl group attached to the electron-deficient isoxazole ring. While the halide is activated for nucleophilic attack, the isoxazole core itself is susceptible to:

  • Ring Opening: Under vigorous acidic or reducing conditions (N-O bond cleavage).[1]

  • C4-Deprotonation: If the C4 position is unsubstituted, strong bases can lead to side reactions or polymerization.[1]

  • Over-oxidation: Formation of the carboxylic acid, which is difficult to reduce back to the aldehyde selectively.

This guide details three field-proven protocols to effect this transformation, prioritizing yield, safety, and operational simplicity.

Decision Matrix: Selecting the Right Reagent

Figure 1: Decision tree for selecting the optimal oxidation protocol based on substrate constraints.

Part 2: Detailed Protocols

Method A: Kornblum Oxidation (The "Workhorse" Protocol)

Best For: Scale-up, thermally stable substrates, cost-efficiency.[1] Mechanism:


 displacement of chloride by DMSO oxygen, followed by base-mediated elimination.[1]
Mechanistic Insight

The isoxazole ring acts as an electron-withdrawing group, significantly enhancing the electrophilicity of the methylene carbon. This facilitates the initial attack by DMSO even at moderate temperatures (


C), avoiding the decomposition often seen with unactivated alkyl halides.
Protocol

Reagents:

  • Substrate: 5-(Chloromethyl)-3-substituted-isoxazole (1.0 equiv)[1]

  • Solvent/Reagent: Dimethyl sulfoxide (DMSO) (5-10 vol)[1]

  • Base: Sodium Bicarbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – Catalyzes the reaction via Finkelstein exchange.

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chloromethyl isoxazole in anhydrous DMSO.

    • Note: DMSO must be dry.[1] Water competes with DMSO as a nucleophile, leading to the alcohol byproduct.

  • Addition: Add solid

    
     and KI (if using). The base neutralizes the HCl by-product, preventing acid-catalyzed degradation.
    
  • Heating: Heat the mixture to 80–100°C under an inert atmosphere (

    
    ).
    
    • Monitoring: Monitor by TLC/LCMS.[1] Reaction typically completes in 2–6 hours.

    • Safety: Do not exceed 120°C. DMSO mixtures can become unstable.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume).

    • Extraction: Extract with Ethyl Acetate (3x).[1] Wash combined organics copiously with water and brine to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hex/EtOAc).
    

Typical Yield: 75–90%

Method B: Sommelet Reaction (The "Classic" Protocol)

Best For: Small scale, simple isoxazoles, avoiding odorous sulfur byproducts. Mechanism: Formation of a quaternary hexaminium salt followed by hydrolysis.[2]

Mechanistic Insight

Hexamethylenetetramine (HMTA) acts as a tertiary amine nucleophile.[1] The resulting salt is stable and can often be isolated. Hydrolysis involves the fragmentation of the HMTA cage, transferring the methylene protons to the nitrogen, effectively oxidizing the carbon.

Protocol

Reagents:

  • Substrate: Chloromethyl isoxazole (1.0 equiv)[1]

  • Reagent: Hexamethylenetetramine (HMTA) (1.1 equiv)

  • Solvent 1: Chloroform (

    
    ) or Ethanol (for salt formation)[1]
    
  • Solvent 2: 50% Aqueous Acetic Acid (for hydrolysis)

Step-by-Step:

  • Salt Formation: Dissolve the substrate in

    
     (or EtOH). Add HMTA.[1]
    
  • Reflux 1: Reflux for 2–4 hours. A white precipitate (the hexaminium salt) usually forms.[1]

  • Isolation (Optional but Recommended): Cool and filter the salt. Wash with cold ether. This removes non-polar impurities.[1]

  • Hydrolysis: Suspend the salt (or crude residue) in 50% aqueous acetic acid.

  • Reflux 2: Reflux for 2–4 hours. The solution will turn clear as the aldehyde forms.

  • Workup: Cool, neutralize carefully with solid

    
     (caution: foaming) to pH ~7-8. Extract with ether or DCM.
    

Typical Yield: 60–80%[1]

Method C: N-Oxide Oxidation (The "Mild" Protocol)

Best For: Highly sensitive substrates, complex natural product synthesis. Mechanism: Displacement by N-oxide oxygen followed by base-induced elimination (similar to Kornblum but milder).

Protocol

Reagents:

  • Substrate: Chloromethyl isoxazole (1.0 equiv)[1]

  • Reagent: N-Methylmorpholine N-oxide (NMO) (2.0 equiv) or Pyridine N-oxide.[1]

  • Solvent: Acetonitrile (

    
    )[1]
    
  • Base: DBU (1.0 equiv) or

    
    [1]
    

Step-by-Step:

  • Mix: Dissolve substrate and NMO in Acetonitrile.

  • Reaction: Stir at room temperature or mild heat (40°C).

  • Elimination: Add DBU and stir for 1 hour to drive the elimination of the morpholine byproduct.

  • Workup: Standard aqueous extraction.

Typical Yield: 65–85%[1]

Part 3: Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureMethod A: KornblumMethod B: SommeletMethod C: N-Oxide
Reagent Cost Low (DMSO)Low (HMTA)Moderate (NMO)
Reaction Temp High (80-100°C)Moderate (Reflux)Low (RT-40°C)
Odor Profile High (DMS byproduct)LowLow
Acid Sensitivity Compatible (Basic)Incompatible (Acidic step)Compatible (Neutral)
Isoxazole Risk Low (if T < 120°C)Moderate (Hydrolysis step)Very Low
Scaleability ExcellentGoodModerate
Troubleshooting Guide
  • Problem: Low Conversion (Starting Material remains).

    • Cause: Chloride is not reactive enough.

    • Fix: Add 0.1–0.5 equiv of NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ.

  • Problem: "Black Tar" formation in Kornblum.

    • Cause: Thermal decomposition or polymerization.[1]

    • Fix: Lower temperature to 80°C and extend time. Ensure inert atmosphere (

      
      /Ar) to prevent radical side reactions.
      
  • Problem: Low Yield in Sommelet (Hydrolysis step).

    • Cause: Isoxazole ring instability in hot acid.[1]

    • Fix: Switch to the Delepine Reaction modification (using mild acid/EtOH) or revert to Method A.

Part 4: References

  • Kornblum, N., et al. (1959).[1][3][4] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3][5] Journal of the American Chemical Society. Link

  • Angyal, S. J. (2011).[1][2] "The Sommelet Reaction."[2][6][7] Organic Reactions.[1][2][8][9][10][11] Link

  • Graham, T. H. (2010).[1][10] "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters. (Demonstrates utility of heterocyclic aldehydes). Link

  • Mancuso, A. J., & Swern, D. (1981).[1] "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis. (Review of DMSO based oxidations). Link[1]

  • Dmochowski, I. J., et al. (2023).[1][8] "Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles." Royal Society of Chemistry.[8] (Context on isoxazole stability and synthesis). Link

Sources

Application Notes and Protocols: Solvent Selection for S_N2 Reactions with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of solvent selection for bimolecular nucleophilic substitution (S_N2) reactions involving the highly functionalized heterocyclic building block, 4-(chloromethyl)-3-(trifluoromethyl)isoxazole. The presence of a primary chloride leaving group and a potent electron-withdrawing trifluoromethyl group on the isoxazole ring makes this substrate particularly amenable to S_N2 displacement. However, achieving optimal reaction kinetics and yields is critically dependent on the appropriate choice of solvent. This document elucidates the theoretical principles governing solvent effects in S_N2 reactions, presents a comparative analysis of common solvents, and provides a detailed, validated protocol for empirical solvent screening. The methodologies and insights are tailored for researchers, chemists, and professionals in drug development and materials science to accelerate synthesis and process optimization.

Introduction: The Critical Role of the Solvent

The S_N2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular process.[2][3]

The substrate in focus, 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, possesses key structural features that favor the S_N2 pathway:

  • Primary Alkyl Halide: The chloromethyl group is a primary (1°) electrophilic center, which is sterically accessible and thus highly reactive towards S_N2 attack.[4]

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group and the isoxazole ring are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. The incorporation of a -CF3 moiety is known to significantly impact the biological and chemical properties of molecules.[5][6]

While substrate structure is paramount, the reaction environment—specifically the solvent—plays a decisive role in modulating the nucleophile's reactivity and stabilizing the transition state. An improper solvent choice can drastically reduce reaction rates or halt the reaction altogether. This guide provides the foundational knowledge and practical steps to select a solvent that maximizes the efficiency of S_N2 reactions on this valuable isoxazole derivative.

Theoretical Framework: How Solvents Dictate S_N2 Reaction Efficiency

The efficiency of an S_N2 reaction is profoundly influenced by how the solvent interacts with the reactants, particularly the nucleophile. Solvents are broadly categorized based on their polarity and their ability to act as hydrogen-bond donors.[4][7]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can form strong hydrogen bonds.[4] While they are excellent at dissolving ionic nucleophiles, they create a "solvent cage" around the anion through hydrogen bonding.[8][9][10] This solvation shell stabilizes the nucleophile, increasing the energy required for it to break free and attack the electrophile, thereby significantly slowing down the S_N2 reaction.[11][12]

  • Polar Aprotic Solvents: This class of solvents (e.g., DMSO, DMF, acetone, acetonitrile) has significant dipole moments but lacks O-H or N-H bonds.[1][11] They effectively solvate the cation (e.g., Na+, K+) of the nucleophilic salt but interact only weakly with the anionic nucleophile.[9][13] This leaves the nucleophile "naked" and highly reactive, leading to a dramatic acceleration of the S_N2 reaction rate.[8][11] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[8]

  • Non-Polar Solvents: Solvents like hexane and toluene are generally unsuitable for S_N2 reactions. The ionic salts of common strong nucleophiles (e.g., NaN3, KCN) have poor solubility in non-polar media, preventing the reaction from occurring efficiently.[10][12]

For the reaction of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, the goal is to maximize the reactivity of the chosen nucleophile. This is best achieved by using a polar aprotic solvent.

Figure 1: Solvent effect on nucleophile reactivity in S_N2 reactions.

Comparative Data of Common Solvents for S_N2 Reactions

The selection of an optimal solvent involves balancing several properties. The dielectric constant (ε) is a measure of a solvent's ability to insulate charges and is often used as an indicator of polarity.[14] The following table provides a comparative overview of solvents relevant to S_N2 reactions.

Solvent NameTypeDielectric Constant (ε) at 20°CDipole Moment (μ, D)Boiling Point (°C)Expected Performance with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82153Excellent: High polarity effectively dissolves reactants; promotes very fast S_N2 rates.[10]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.03.96189Excellent: Highest polarity and strong cation solvation lead to exceptionally fast S_N2 rates.[9][15]
Acetonitrile (MeCN) Polar Aprotic37.53.9282Very Good: Promotes fast reactions and is easier to remove due to a lower boiling point.[9]
Acetone Polar Aprotic20.72.8856Good: Effective for many S_N2 reactions, though less polar than DMF or DMSO.[1][10]
Tetrahydrofuran (THF) Polar Aprotic7.51.7566Moderate: Lower polarity may result in slower rates compared to other aprotic options.[1]
Methanol (MeOH) Polar Protic33.01.7065Poor: Strong hydrogen bonding will solvate and deactivate the nucleophile, leading to very slow rates.[9]
Ethanol (EtOH) Polar Protic24.61.6979Poor: Similar to methanol, will significantly hinder S_N2 reactivity.[7]
Dichloromethane (DCM) Polar Aprotic9.11.6040Poor to Moderate: Limited polarity and low boiling point; may not be polar enough for many nucleophilic salts.[14]

Data compiled from various sources.[14][16][17][18][19]

Protocol: Empirical Solvent Screening for Optimal S_N2 Reaction Conditions

While theory strongly points towards polar aprotic solvents, the optimal choice can depend on the specific nucleophile, its solubility, and the desired reaction temperature. A parallel screening experiment is the most reliable method for validation.

Objective

To identify the most effective solvent for the S_N2 reaction between 4-(chloromethyl)-3-(trifluoromethyl)isoxazole and a model nucleophile (Sodium Azide, NaN₃) by comparing reaction rates and yields in four different polar aprotic solvents.

Materials and Reagents
  • 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (Substrate)

  • Sodium Azide (NaN₃) (Nucleophile)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Acetonitrile (MeCN), Anhydrous

  • Acetone, Anhydrous

  • Reaction vials (e.g., 4 mL) with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system for reaction monitoring

  • Ethyl acetate, Hexanes, Deionized water, Brine

Experimental Workflow

Solvent_Screening_Workflow start Start: Prepare Reagents setup Set up 4 parallel reactions in vials: - Vial 1: DMF - Vial 2: DMSO - Vial 3: MeCN - Vial 4: Acetone start->setup add_substrate Add 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (1.0 eq) to each vial. setup->add_substrate add_nucleophile Add Sodium Azide (1.2 eq) to each vial. add_substrate->add_nucleophile react Stir all reactions at a constant temperature (e.g., 50 °C). add_nucleophile->react monitor Monitor reaction progress at intervals (t = 30 min, 1h, 2h, 4h) via TLC or LC-MS. react->monitor workup Quench reaction with water. Perform liquid-liquid extraction with ethyl acetate. monitor->workup analyze Analyze organic layers by LC-MS to determine % conversion. workup->analyze end End: Compare results and select optimal solvent. analyze->end

Figure 2: General experimental workflow for parallel solvent screening.

Step-by-Step Procedure
  • Preparation: In a glovebox or under an inert atmosphere, prepare four separate, labeled reaction vials, each containing a magnetic stir bar.

  • Solvent Addition: To each vial, add 1.0 mL of the designated anhydrous solvent (Vial 1: DMF, Vial 2: DMSO, Vial 3: MeCN, Vial 4: Acetone).

  • Substrate Addition: Add 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (e.g., 0.1 mmol, 1.0 eq) to each vial. Stir until fully dissolved.

  • Nucleophile Addition: Add sodium azide (0.12 mmol, 1.2 eq) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated block at a constant temperature (a starting point of 50 °C is recommended). Ensure vigorous stirring in all vials.

  • Monitoring: At designated time points (e.g., 30, 60, 120, and 240 minutes), carefully take a small aliquot from each reaction mixture. Dilute the aliquot with ethyl acetate and spot on a TLC plate or prepare for LC-MS analysis to determine the ratio of starting material to the product, 4-(azidomethyl)-3-(trifluoromethyl)isoxazole.

  • Work-up (Post-Reaction): After the reaction in the most promising solvent reaches completion (or after a set time, e.g., 4 hours), cool the vials to room temperature. Dilute each reaction mixture with 10 mL of deionized water and extract with ethyl acetate (3 x 10 mL).

  • Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the conversion and relative purity for each solvent system. The solvent that provides the highest conversion in the shortest time is deemed the most effective.

Conclusion and Recommendations

For S_N2 reactions involving 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, polar aprotic solvents are unequivocally the superior choice. [10][11][20] They enhance the reactivity of nucleophiles by minimizing solvation of the anionic species, directly leading to faster reaction rates and often cleaner product profiles.

  • Primary Recommendation: DMF and DMSO are expected to provide the fastest reaction rates due to their high polarity.[15]

  • Alternative Recommendation: Acetonitrile is an excellent alternative, offering a good balance of reactivity and ease of removal during work-up due to its lower boiling point.[9]

It is crucial to perform an empirical screening, as outlined in the protocol, to confirm the optimal solvent for the specific nucleophile and conditions employed in your laboratory. This data-driven approach ensures the development of a robust, efficient, and scalable synthetic procedure.

References

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • ChIRP. (2021, July 8). 2.4: Differentiating SN2 from SN1 reactions. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: SN2 Reaction: Kinetics. Retrieved from [Link]

  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? r/chemhelp. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • PMC. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

  • PubMed. (2016, May 26). Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- And Intra-Molecular C-H Arylation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hansa Center. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). Retrieved from [Link]

  • ACS Green Chemistry Institute. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]

  • MSJChem. (2017, October 24). 20.1 Choice of solvent for SN1 and SN2 reactions (HL). YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole-based pharmaceutically important molecules including drugs. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Retrieved from [Link]

  • PubMed. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from [Link]

  • NanoBioLetters. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • ResearchGate. (2024, July 29). (PDF) Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Retrieved from [Link]

  • PubMed. (n.d.). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Retrieved from [Link]

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Troubleshooting & Optimization

Preventing isoxazole ring opening during basic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Selective Hydrolysis of Isoxazole-Containing Compounds.

Welcome to the technical support center for isoxazole chemistry. This resource is designed to provide in-depth guidance and troubleshooting advice for common challenges encountered when working with isoxazole-containing molecules, particularly focusing on preventing the undesired opening of the isoxazole ring during basic hydrolysis of esters. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your synthetic routes and the stability of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my isoxazole ring opening during basic hydrolysis of a nearby ester?

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under certain conditions, particularly in the presence of a strong base.[1] The primary mechanism for this degradation under basic conditions involves the deprotonation of a proton at the C3 position (for 3-unsubstituted isoxazoles), which initiates ring cleavage.[2] This susceptibility is exacerbated by factors such as increased temperature and high pH.[3] For instance, the anti-inflammatory drug Leflunomide, which contains an isoxazole ring, is known to decompose at basic pH.[3][4]

Q2: What are the typical products of isoxazole ring opening under basic conditions?

Base-mediated ring opening of isoxazoles can lead to the formation of various byproducts, which can complicate purification and reduce the yield of your desired product. The specific degradation products will depend on the substitution pattern of your isoxazole. For example, the degradation of Leflunomide under basic conditions yields A771726, an α-cyanoenol metabolite.[3] In other cases, the cleavage of the N-O bond can lead to the formation of β-amino enones or other difunctionalized compounds.[1][5]

Q3: Are all isoxazoles equally susceptible to ring opening?

No, the stability of the isoxazole ring is significantly influenced by its substitution pattern. Isoxazoles that are unsubstituted at the C3 position are particularly prone to base-mediated cleavage due to the acidity of the C3 proton.[2] Conversely, 3,5-disubstituted isoxazoles are generally more stable towards acids, bases, and oxidizing agents.[5] The electronic nature of the substituents also plays a role; electron-withdrawing groups can activate the ring towards nucleophilic attack and subsequent opening.

Q4: Can I predict the stability of my specific isoxazole-containing compound?

While a precise prediction without experimental data is challenging, you can make an educated assessment based on the structure of your molecule. Key factors to consider are the substitution pattern on the isoxazole ring (especially at the C3 and C5 positions), the strength of the base you intend to use, and the reaction temperature. A preliminary small-scale stability study under your proposed hydrolysis conditions is always recommended.

Troubleshooting Guide: Preventing Isoxazole Ring Opening

This section provides a systematic approach to troubleshooting and preventing isoxazole ring cleavage during the basic hydrolysis of esters.

Issue: Significant degradation of the isoxazole ring is observed by TLC or LC-MS analysis after basic hydrolysis.

The primary cause is the inherent instability of the isoxazole ring to the basic conditions required for ester hydrolysis. This can be due to one or a combination of the following factors:

  • Strong Base: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated concentrations.

  • High Temperature: Running the reaction at elevated temperatures to accelerate ester cleavage also accelerates the degradation of the isoxazole ring.[3]

  • Prolonged Reaction Time: Extended reaction times increase the exposure of the sensitive isoxazole ring to the basic medium.

  • Solvent Effects: The choice of solvent can influence the basicity of the medium and the stability of the isoxazole ring.

workflow start Problem: Isoxazole Ring Opening During Basic Hydrolysis q1 Is the isoxazole C3 position unsubstituted? start->q1 a1_yes High Risk of Deprotonation-Initiated Cleavage q1->a1_yes Yes a1_no Lower Risk, but Still Susceptible q1->a1_no No q2 Evaluate Reaction Conditions a1_yes->q2 a1_no->q2 a2_mild Use Milder Base (e.g., LiOH, Cs2CO3, K2CO3) q2->a2_mild a2_temp Lower Reaction Temperature (e.g., 0°C to RT) q2->a2_temp a2_time Monitor Reaction Closely and Minimize Time q2->a2_time q3 Are milder conditions effective for hydrolysis? a2_mild->q3 a2_temp->q3 a2_time->q3 a3_yes Problem Solved q3->a3_yes Yes a3_no Consider Alternative Strategies q3->a3_no No a4_protect Protecting Group Strategy (if applicable) a3_no->a4_protect a4_alt Alternative Hydrolysis Methods (e.g., Enzymatic, Acidic) a3_no->a4_alt

Caption: Troubleshooting workflow for isoxazole ring opening.

Recommended Solutions & Protocols

The first line of defense is to modify the reaction conditions to be as mild as possible while still achieving ester cleavage.

  • Choice of Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases. Lithium hydroxide (LiOH) is often a good first choice as it can effectively hydrolyze esters at lower temperatures.[6] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a biphasic solvent system.

  • Temperature Control: Perform the hydrolysis at the lowest possible temperature. Start at 0°C and slowly allow the reaction to warm to room temperature. Avoid heating unless absolutely necessary. Studies on Leflunomide show a significant increase in decomposition rate with an increase in temperature.[3]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting ester is consumed to minimize the exposure time of the product to the basic conditions.

Table 1: Comparison of Basic Hydrolysis Conditions

BaseTypical ConcentrationTemperatureRelative Rate of Isoxazole Degradation
NaOH1-5 MRoom Temp to RefluxHigh
KOH1-5 MRoom Temp to RefluxHigh
LiOH0.5-2 M0°C to Room TempModerate to Low
Cs₂CO₃1-3 eq.Room TempLow
K₂CO₃1-3 eq.Room TempLow

If optimizing basic hydrolysis conditions fails, consider alternative methods that avoid strongly basic environments.

  • Acidic Hydrolysis: While ester hydrolysis under acidic conditions is reversible and can sometimes be slower, it can be a viable alternative if the isoxazole ring is stable to acid.[7] Typically, a mixture of a mineral acid (e.g., HCl, H₂SO₄) in water and a co-solvent is used.

  • Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters under mild and neutral pH conditions. This method offers high selectivity and can be an excellent option for sensitive substrates.

In some complex syntheses, a protecting group strategy may be necessary.[8][9] While protecting the isoxazole ring itself is not a common strategy, you might consider if other parts of the molecule can be modified to increase the stability of the isoxazole or if a different synthetic route that avoids the late-stage hydrolysis is feasible.

Experimental Protocols

This protocol is a starting point for the hydrolysis of a methyl or ethyl ester in the presence of a sensitive isoxazole ring.

  • Dissolve the Substrate: Dissolve the isoxazole-containing ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).

  • Cool the Mixture: Cool the reaction mixture to 0°C in an ice bath.

  • Add the Base: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5-2.0 equivalents) in water dropwise to the cooled solution.

  • Monitor the Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30-60 minutes.

  • Quench the Reaction: Once the starting material is consumed, carefully quench the reaction by adding a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M citric acid, until the pH is neutral or slightly acidic.

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by column chromatography or recrystallization as needed.

mechanism isoxazole 3-Unsubstituted Isoxazole deprotonation Deprotonation at C3 isoxazole->deprotonation + Base base Base (e.g., OH-) base->deprotonation intermediate Anionic Intermediate deprotonation->intermediate ring_opening N-O Bond Cleavage intermediate->ring_opening product Ring-Opened Product (e.g., α-cyano enolate) ring_opening->product

Sources

Optimizing yields in nucleophilic substitution of chloromethyl isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yields in Nucleophilic Substitution of Chloromethyl Isoxazoles Ticket ID: ISOX-SN2-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Isoxazole Trap"

Welcome to the Isoxazole Chemistry Optimization Hub. If you are accessing this guide, you are likely experiencing low yields or complex impurity profiles when attempting to functionalize chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole).

The Core Problem: While the chloromethyl group appears to be a standard alkyl halide suitable for textbook


 chemistry, the isoxazole ring itself is a "masked" 1,3-dicarbonyl equivalent held together by a labile N-O bond. The most common failure mode is not lack of reactivity, but ring instability  under the very conditions used to promote substitution.

This guide prioritizes chemo-selectivity : maximizing nucleophilic attack at the exocyclic methylene group while preserving the heteroaromatic core.

Module 1: Critical Failure Points (Mechanism & Kinetics)

Before adjusting your protocol, understand the competing pathways defined in the diagram below.

Pathway Analysis
  • The Desired Path (

    
    ):  The nucleophile attacks the methylene carbon, displacing chloride. This requires a polar aprotic environment to leave the nucleophile "naked" and reactive.
    
  • The Failure Path (Ring Fragmentation): Strong bases or harsh Lewis acids attack the isoxazole ring (often at C3 or the N-O bond), leading to ring-opening (formation of

    
    -amino enones or nitriles).
    
Visualizing the Competition

IsoxazolePathways Start Chloromethyl Isoxazole TS_SN2 Transition State (SN2 Attack) Start->TS_SN2 + Nu (Mild Base) RingOpen Ring Cleavage (Fragmentation) Start->RingOpen + Strong Base (pK_a > 12) Nu Nucleophile (Amine/Thiol/Phenol) Base Base (Carbonate/Amine) Product Functionalized Isoxazole (High Yield) TS_SN2->Product Tar Complex Mixture (Nitriles/Enones) RingOpen->Tar Irreversible Iodide NaI Catalyst (Finkelstein) Iodide->TS_SN2 Accelerates Rate 10-100x

Figure 1: The kinetic competition between successful substitution (blue path) and ring destruction (red path).

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My reaction turns black/tarry, and the product disappears."

Diagnosis: Base-mediated ring fragmentation. Explanation: You are likely using a base that is too strong (e.g., NaH, NaOH, KOtBu) or the reaction temperature is too high for the base strength. Isoxazoles are sensitive to base-catalyzed ring opening, often yielding nitriles or complex polymers. Corrective Action:

  • Switch Base: Move to weak, inorganic bases. Anhydrous

    
     or 
    
    
    
    are the gold standards.
  • Avoid Alkoxides: Never use methoxide or ethoxide; they will attack the ring.

  • Buffer: If using amine nucleophiles, the amine itself can act as the base; avoid adding auxiliary bases if possible, or use non-nucleophilic organic bases like DIPEA (Hünig's base) strictly at 1.1 equivalents.

Scenario B: "The reaction is incredibly slow (24h+), even at reflux."

Diagnosis: Poor leaving group ability of Chloride (


).
Explanation:  Chlorine is a mediocre leaving group, especially on a semi-aromatic scaffold where electronic effects may reduce electrophilicity.
Corrective Action: 
  • Finkelstein Acceleration: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This generates the iodomethyl isoxazole in situ. Iodide is a much better leaving group (

    
     > 
    
    
    
    ), accelerating the reaction rate by orders of magnitude [1].
  • Solvent Switch: Ensure you are using a polar aprotic solvent (Acetonitrile, DMF) to maximize the nucleophilicity of the attacking species.

Scenario C: "I see a byproduct with M+16 or M-18 mass shift."

Diagnosis: Hydrolysis (formation of hydroxymethyl isoxazole) or Elimination. Explanation: If your solvent is "wet," hydroxide ions (


) generated from trace water and base will outcompete your nucleophile.
Corrective Action: 
  • Desiccate: Use flame-dried glassware and anhydrous solvents (stored over molecular sieves).

  • Concentration: Run the reaction at higher concentrations (0.5 M - 1.0 M) to favor the bimolecular reaction with your nucleophile over pseudo-first-order hydrolysis.

Module 3: Optimized Protocol (The "Finkelstein-Carbonate" System)

This protocol is designed to be self-validating. If the color changes from pale yellow to deep brown rapidly, abort—your base is too strong.

Reagents & Setup
  • Substrate: 3-chloromethyl-5-methylisoxazole (1.0 equiv)

  • Nucleophile: Amine, Phenol, or Thiol (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (1.5 - 2.0 equiv)
    
  • Catalyst: NaI (0.1 - 0.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow
  • Pre-activation (The "Finkelstein" Step):

    • Dissolve chloromethyl isoxazole and NaI in anhydrous MeCN.

    • Stir at RT for 15 minutes. Checkpoint: Solution may darken slightly due to trace

      
      , this is normal.
      
  • Nucleophile Addition:

    • Add the Nucleophile.[1][2][3][4][5]

    • Add

      
       last.[4] Reasoning: Adding base last minimizes the time the isoxazole is exposed to base without the nucleophile present to quench the electrophile.
      
  • Reaction:

    • Heat to 60°C. Note: Do not exceed 80°C unless necessary.

    • Monitor by TLC/LCMS at 1 hour. The conversion of Cl

      
       I 
      
      
      
      Product should be visible.
  • Workup:

    • Filter off inorganic salts (

      
      , KCl/NaCl).
      
    • Concentrate the filtrate.

    • Crucial: If using DMF, wash with water/LiCl solution to remove solvent fully before chromatography, as DMF can cause isoxazole decomposition on silica gel if left too long.

Comparative Data: Base & Solvent Effects
VariableConditionRelative RateYield StabilityRisk Profile
Solvent MeCN (Anhydrous) HighExcellentLow (Easy removal)
DMF/DMSOVery HighGoodModerate (Workup difficult)
Ethanol/MethanolLowPoorHigh (Solvolysis byproducts)
Base

/

ModerateHighRecommended
DIPEA (

)
ModerateModerateLow (Good for amines)
NaH / KOtBuFastZero Critical Failure (Ring opening)
Catalyst NaI (10 mol%) 10x HighEssential
None1xModerateSlow reaction = more side products

Module 4: Decision Logic (Visual Troubleshooting)

Use this flow to diagnose your specific experimental outcome.

TroubleshootingTree Start Analyze LCMS/TLC CheckSM Is SM remaining? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes (Low Conversion) CheckComplex Complex Mixture / Tar? CheckSM->CheckComplex No (SM Consumed) Byprod1 Hydrolysis (M-Cl+OH) CheckByprod->Byprod1 Mass = Product - Nu + 17 Byprod2 Clean SM only CheckByprod->Byprod2 No reaction Sol1 Action: Dry Solvent + Increase Conc. Byprod1->Sol1 Sol2 Action: Add NaI (Finkelstein) Switch to DMF Byprod2->Sol2 Sol3 Action: Reduce Base Strength (Switch NaH -> K2CO3) CheckComplex->Sol3 Yes (Ring Opening) Sol4 Action: Lower Temp (<60C) CheckComplex->Sol4 Yes (Thermal Decomp)

Figure 2: Diagnostic logic for optimizing reaction conditions.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Klapars, A., & Buchwald, S. L. (2002).[6] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction". Journal of the American Chemical Society, 124(50), 14844–14845.

  • Wakefield, B. J. (2013). "Isoxazoles".[2][7][8] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. (Standard reference for Isoxazole stability).

  • Liu, Y., et al. (2012).[4][9] "A Facile and Green Protocol for Nucleophilic Substitution Reactions". Synlett, 23, 2663-2666.[9]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chloromethyl-5-methylisoxazole and all reagents before handling.

Sources

Stability of 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile, Handling Protocols, and Troubleshooting Guide
Executive Summary

Is 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole stable at room temperature? Short Answer: It is metastable at room temperature (20–25°C). While it can be handled on the benchtop for short durations (hours to 2 days) without significant degradation, long-term storage at room temperature is strictly contraindicated.

Critical Recommendation: Store at 2–8°C (Refrigerated) or -20°C under an inert atmosphere (Argon/Nitrogen). The compound is an active alkylating agent and is moisture-sensitive.

Module 1: The Science of Instability (Expert Analysis)

To troubleshoot effectively, you must understand the cause of the instability. This is not just a generic "keep cold" warning; it is dictated by the electronic environment of the isoxazole ring.

1.1 The Inductive Destabilization Effect

The instability of this molecule arises from the synergy between the trifluoromethyl group (


)  at Position 3 and the chloromethyl group (

)
at Position 4.
  • Electron Withdrawal: The

    
     group is strongly electron-withdrawing (inductive effect, 
    
    
    
    ). It pulls electron density away from the isoxazole ring.
  • Enhanced Electrophilicity: This electron deficiency is transmitted to the C4 carbon, and subsequently to the methylene carbon of the chloromethyl group.

  • The Result: The

    
     bond becomes hyper-reactive toward nucleophiles (even weak ones like atmospheric moisture). The carbon atom of the 
    
    
    
    group is significantly more electrophilic than a standard benzyl chloride.
1.2 Degradation Pathway: Hydrolysis

The primary failure mode is hydrolysis , converting the active alkyl halide into the inactive alcohol (hydroxymethyl derivative) and releasing corrosive hydrochloric acid (HCl).

HydrolysisPathway Start Target Molecule (Active Alkyl Halide) Transition Transition State (Enhanced by CF₃ withdrawal) Start->Transition + Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Transition Product Degradation Product (Alcohol Derivative) Transition->Product Cl⁻ Displacement Byproduct HCl (Autocatalytic) Transition->Byproduct Byproduct->Start Acid Catalysis (Feedback Loop)

Figure 1.1: The hydrolysis pathway. Note that the HCl byproduct can acidify the local environment, potentially accelerating further ring decomposition.

Module 2: Troubleshooting & QC Protocols

If your reaction yields are low, the purity of this starting material is the first variable to isolate.

2.1 Visual & Olfactory Diagnosis
SignDiagnosisAction
Color Change Turns from off-white/yellow oil to dark orange/brown.Critical: Significant decomposition. Purify immediately or discard.[1]
Fuming Visible white wisps when opening the bottle.Critical: HCl gas release due to hydrolysis. Do not use.
Smell Acrid, sharp, biting odor (Lachrymator).Normal: This is an alkylating agent. However, an excessively acidic smell suggests HCl buildup.
2.2 Analytical Verification (The "Go/No-Go" Test)

Do not rely on LCMS alone, as the alcohol byproduct can sometimes ionize poorly or co-elute. ¹H NMR is the Gold Standard.

Protocol:

  • Dissolve ~5 mg in

    
     (ensure solvent is dry/neutral).
    
  • Check the Methylene Region (4.0 – 5.0 ppm):

    • Target (

      
      ):  Look for a singlet around 4.5–4.6 ppm .
      
    • Impurity (

      
      ):  Look for a shifted singlet (usually upfield, ~4.2–4.4 ppm) or a broad exchangeable proton signal.
      
  • Integration: If the Impurity integral is >5% of the Target, purification is required before sensitive couplings.

Module 3: Handling & Storage Guide
3.1 Storage Decision Tree

Use this logic flow to determine where to put your bottle.

StorageLogic Start Received Compound Usage Immediate Use? (< 24 hours) Start->Usage Bench Benchtop (RT) Keep desiccated. Usage->Bench Yes LongTerm Long Term Storage Usage->LongTerm No Fridge Refrigerator (2-8°C) Tightly sealed. LongTerm->Fridge < 4 Weeks Freezer Freezer (-20°C) Best for >1 month. LongTerm->Freezer > 4 Weeks

Figure 3.1: Decision logic for storage based on usage timeline.

3.2 Best Practice Protocol
  • Upon Receipt: Do not leave in the shipping box. Move immediately to 2–8°C .

  • Before Opening: Allow the bottle to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold bottle in humid air causes condensation to form inside, instantly initiating hydrolysis.

  • Inert Gas: Flush the headspace with Argon or Nitrogen after every use.

  • Seal: Parafilm is insufficient for long-term storage of volatile alkyl halides. Use a cap with a Teflon liner and tape it shut.

Module 4: Frequently Asked Questions (FAQs)

Q1: I left the bottle on the bench over the weekend. Is it ruined?

  • Answer: Likely not ruined, but purity has likely dropped. If the lab humidity was high (>50%), expect 2–5% hydrolysis. Run a quick TLC (Hexane/EtOAc) to check for the more polar alcohol spot near the baseline before using it in a critical step.

Q2: Can I distill this compound if it degrades?

  • Answer: Yes, but with extreme caution. Chloromethyl isoxazoles are thermally sensitive. Vacuum distillation is possible, but maintain the bath temperature below 60°C to prevent thermal ring cleavage or vigorous polymerization. Column chromatography (rapid, neutral silica) is preferred.

Q3: Why is my reaction with an amine giving a complex mixture?

  • Answer: If your starting material contained the hydrolyzed alcohol (see Module 1), it will not react with the amine via

    
    , or it may compete if you are using coupling reagents. Furthermore, the HCl byproduct in the bottle may have protonated your amine nucleophile, killing its reactivity. Always add a scavenger base (e.g., DIPEA, 
    
    
    
    )
    when using this reagent.

Q4: Is this compound light sensitive?

  • Answer: Halogenated heterocycles generally possess some photosensitivity. While not as critical as moisture sensitivity, it is best practice to store it in amber vials or wrapped in foil.

References
  • BenchChem Technical Support. (2025).[2] Trifluoromethyl Group Stability in Imidazole Synthesis.[2] (Analogous chemistry for

    
     group stability and electron-withdrawing effects). 
    
  • Fluorochem. (2024).[3] Safety Data Sheet: Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate.[3] (General handling for trifluoromethyl isoxazoles: "Store in a cool, dry, well-ventilated place").[3]

  • Key Organics. (2019). Safety Data Sheet: Isoxazole Derivatives.[3] (Storage controls: "Keep in tightly closed container in a cool area").

  • Pattanayak, P., & Chatterjee, T. (2023).[4][5] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation... J. Org.[4][5] Chem., 88, 5420-5430.[4][5] (Context on the synthetic challenges and stability of

    
    -isoxazole scaffolds). [5]
    
  • Shilova, A. N., et al. (2022).[6] Improved Synthesis of 5-(Chloromethyl)isoxazoles. Russian Journal of Organic Chemistry, 58, 1554-1558.[7] (Data on the reactivity and hydrolysis risks of chloromethyl isoxazole isomers).

Sources

Technical Support Center: Purification of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable and synthetically challenging heterocyclic building block. The presence of both a reactive chloromethyl group and a strongly electron-withdrawing trifluoromethyl group presents unique challenges in purification, requiring carefully considered strategies to achieve high purity while minimizing degradation.[1][2]

This document provides troubleshooting guidance and frequently asked questions in a direct Q&A format to address common issues encountered during the purification of this isoxazole intermediate.

Purification Strategy Overview

A logical workflow is critical for efficiently purifying the target compound. The choice between chromatography and recrystallization depends on the initial purity, the physical state of the crude material, and the nature of the impurities.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 90%? start->purity_check physical_state Is the product a solid? purity_check->physical_state Yes chromatography Purify via Flash Column Chromatography purity_check->chromatography No physical_state->chromatography No (Oil) recrystallization Purify via Recrystallization physical_state->recrystallization Yes final_product Final Product (Purity & Identity Check) chromatography->final_product recrystallization->final_product

Caption: A decision tree for selecting the primary purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil with several spots on TLC close to the main product. What are the likely impurities?

A1: This is a common scenario. The impurities in the synthesis of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole often include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the isoxazole ring.

  • Regioisomers: If the synthesis involves a cycloaddition with an unsymmetrical precursor, you may form the 5-(chloromethyl)-3-(trifluoromethyl)isoxazole regioisomer.[3] These isomers often have very similar polarities, making separation difficult.

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 4-(hydroxymethyl)-3-(trifluoromethyl)isoxazole. This impurity will be significantly more polar.

  • Decomposition Products: The isoxazole ring can be sensitive to strongly basic or reductive conditions, which might be used in the synthesis or workup, potentially leading to ring-opened byproducts.[3]

Q2: I'm struggling with separation using flash column chromatography. My product is either not separating from an impurity or is eluting too slowly/quickly. How can I optimize this?

A2: Optimizing column chromatography requires a systematic approach. The trifluoromethyl group makes the molecule more electron-poor and can influence its interaction with the silica gel stationary phase.[2]

Causality: Effective separation by normal-phase chromatography depends on differential partitioning of compounds between the polar stationary phase (silica gel) and the mobile phase. Closely related isomers or byproducts with similar polarities require fine-tuning of the mobile phase to exploit subtle differences in their interactions with the silica.

Troubleshooting Strategies:

ObservationPotential CauseSuggested Solution
Poor Separation (Rf values too close) Mobile phase polarity is not optimal.1. Decrease Polarity: If Rf values are high (>0.5), decrease the percentage of the polar solvent (e.g., ethyl acetate in hexanes). 2. Increase Polarity: If Rf values are low (<0.1), incrementally increase the polar solvent. 3. Change Solvent System: Switch to a different solvent system entirely. For example, try Dichloromethane/Methanol or Toluene/Acetone.[3]
Product Streaking on TLC/Column Compound is too polar for the solvent system; potential interaction with acidic silica.Add a small amount (0.1-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase. For neutral isoxazoles, this is less common but can sometimes sharpen peaks.
Product "Stuck" on the Column Mobile phase is not polar enough; strong interaction with silica.Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A steep gradient may be required to elute the compound in a reasonable volume.
Impurity Co-elutes with Product The chosen solvent system does not provide selectivity.Consider an alternative stationary phase. If using silica, try alumina (neutral or basic) or a bonded phase like diol or cyano. Alternatively, explore reverse-phase chromatography if the compound and impurities have sufficient hydrophobicity.

Protocol: Flash Column Chromatography for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 10%, 20%, and 30% Ethyl Acetate in Hexanes).

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.35 for good separation.[4]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: If the product is not soluble in a volatile solvent, dissolve it in a minimal amount of the mobile phase and carefully pipette it onto the column bed. This method is less ideal as it can disturb the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Collect fractions and monitor them by TLC.

    • If using a gradient, incrementally increase the percentage of the polar solvent to elute more polar components.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Q3: My isoxazole appears to be decomposing during the workup or purification. What conditions should I avoid?

A3: Stability is a key concern. The isoxazole ring's N-O bond is relatively weak and can be cleaved under certain conditions.[3] Furthermore, the chloromethyl group is a reactive electrophile.

  • Strongly Basic Conditions: Avoid strong bases like NaOH or KOH, especially at elevated temperatures. These can promote ring-opening or substitution of the chloride. Use milder bases like sodium bicarbonate or triethylamine for pH adjustments if necessary.

  • Strong Nucleophiles: Reagents like sodium azide, cyanides, or even primary/secondary amines can displace the chloride from the chloromethyl group. Ensure your purification process (solvents, additives) is free from such contaminants.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond of the isoxazole ring.[3]

  • Prolonged Heat: While moderate heat is often fine, prolonged exposure to high temperatures during distillation or drying can lead to decomposition. It is best to remove solvents under reduced pressure at temperatures below 40-50 °C.

Q4: Can I purify this intermediate by recrystallization instead of chromatography?

A4: Yes, if the crude product is a solid and has a reasonably high initial purity (e.g., >90%), recrystallization is an excellent and scalable method.

Causality: Recrystallization works on the principle that the desired compound and its impurities have different solubilities in a given solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.

Protocol: Recrystallization Solvent Screening

  • Place a small amount of crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise while heating and agitating until the solid dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields good quality crystals.

  • If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[5][6] Dissolve the crude material in a small amount of the "good" solvent (in which it is very soluble) at high temperature, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Allow to cool.

Chromatography_Optimization start Crude Sample tlc Screen Solvent Systems (TLC) start->tlc check_rf Optimal Rf (0.2-0.35) and Good Separation? tlc->check_rf check_rf->tlc No, Adjust Polarity or Change Solvents run_column Run Flash Column with Gradient Elution check_rf->run_column Yes analyze Analyze Fractions by TLC run_column->analyze combine Combine Pure Fractions & Evaporate analyze->combine final Pure Product combine->final

Caption: A workflow for optimizing flash column chromatography.

References

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Challenges associated with isoxazole directed C−H activation.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC.
  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC.
  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed.
  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalis
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

Validation & Comparative

A Researcher's Guide to IR Spectroscopy for the Identification of Trifluoromethyl Isoxazole Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. The trifluoromethyl group (-CF₃) and the isoxazole ring are prevalent moieties in modern pharmaceuticals and agrochemicals, valued for their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative method for confirming the presence and understanding the chemical environment of these critical functional groups. This guide offers an in-depth comparison of the IR spectral signatures of trifluoromethyl and isoxazole groups, both individually and in concert, supported by experimental data and protocols to ensure accurate and reliable identification.

The Foundational Principles of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[1] When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequencies of absorbed radiation are specific to the types of chemical bonds and their arrangements within the molecule.[2] These absorption frequencies, typically expressed in wavenumbers (cm⁻¹), serve as a unique "fingerprint" for a molecule and allow for the identification of its functional groups.[3]

The IR spectrum is generally divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is where most of the characteristic stretching vibrations for common functional groups appear, making it particularly useful for initial identification.[4] The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from a variety of bending and stretching vibrations.[4]

Deciphering the Vibrational Language of Trifluoromethyl and Isoxazole Groups

The introduction of a trifluoromethyl group to an isoxazole ring induces notable shifts in the vibrational frequencies of the isoxazole moiety due to the strong electron-withdrawing nature of the -CF₃ group. Understanding these shifts is critical for accurate spectral interpretation.

The Trifluoromethyl Group: A Strong and Unmistakable Signature

The trifluoromethyl group is characterized by intense absorption bands due to the stretching and bending vibrations of the C-F bonds. The high electronegativity of fluorine and the symmetrical nature of the -CF₃ group lead to strong, sharp absorptions that are often the most prominent features in the IR spectrum.

The primary vibrational modes of the trifluoromethyl group include:

  • Asymmetric C-F Stretching: This mode typically gives rise to a very strong and broad absorption in the range of 1280-1100 cm⁻¹ .

  • Symmetric C-F Stretching: This vibration results in a strong absorption, usually found between 1150-1100 cm⁻¹ .

  • Deformation (Bending) Modes: The CF₃ group also exhibits deformation vibrations, which appear as medium to strong absorptions in the fingerprint region, typically around 750-600 cm⁻¹ .

The Isoxazole Ring: A Heterocycle with Distinctive Vibrations

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, displays a series of characteristic vibrations. The exact positions of these bands can be influenced by the nature and position of substituents on the ring. Key vibrational modes for the isoxazole ring include:

  • C=N Stretching: This vibration typically appears as a medium to strong absorption in the range of 1650-1550 cm⁻¹ .

  • C=C Stretching: The double bond within the isoxazole ring gives rise to a medium intensity band, often observed between 1600-1450 cm⁻¹ .

  • Ring Stretching (including C-O and N-O): A series of complex ring stretching vibrations involving the C-O and N-O bonds are found in the 1450-1350 cm⁻¹ and 1270-1100 cm⁻¹ regions. The N-O stretching vibration is particularly characteristic and often appears around 950-850 cm⁻¹ .

  • Ring Bending: Out-of-plane and in-plane bending vibrations of the ring are typically observed in the fingerprint region below 1000 cm⁻¹ .

Comparative Analysis: Trifluoromethyl Isoxazole vs. Non-Fluorinated Analogue

The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the electron density and bond strengths within the isoxazole ring. This results in predictable shifts in the characteristic vibrational frequencies.

To illustrate this, let's compare the expected IR absorption bands for a generic 3-phenylisoxazole with its 3-(trifluoromethyl)phenyl analogue.

Vibrational Mode3-Phenylisoxazole (cm⁻¹)3-(Trifluoromethyl)phenylisoxazole (cm⁻¹)Comments
Trifluoromethyl Group
Asymmetric C-F Stretch-~1280-1100 (very strong)The most prominent indicator of the -CF₃ group.
Symmetric C-F Stretch-~1150-1100 (strong)Often appears as a shoulder on the asymmetric stretch.
CF₃ Deformation-~750-600 (medium-strong)Confirms the presence of the trifluoromethyl group.
Isoxazole Ring
C=N Stretch~1620-1580~1630-1590Shift to higher frequency due to inductive effect.
C=C Stretch~1590-1550~1600-1560Shift to higher frequency.
Ring Stretch (C-O, N-O)~1450-1350~1460-1370Shift to higher frequencies.
N-O Stretch~920-880~930-890Shift to higher frequency.
Aromatic Ring (Phenyl)
C-H Stretch~3100-3000~3100-3000Largely unaffected.
C=C Stretch~1600, ~1500, ~1450~1600, ~1500, ~1450Minor shifts may be observed.

Note: The exact frequencies can vary depending on the specific molecular structure, substitution pattern, and physical state of the sample.

Experimental Protocol: Acquiring High-Quality IR Spectra

To obtain reliable and reproducible IR spectra for the identification of trifluoromethyl isoxazole functional groups, the following experimental workflow is recommended. This protocol is applicable to solid samples using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Workflow for IR Spectral Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Ensure Sample is Dry and Pure ATR_Clean Clean ATR Crystal (e.g., with isopropanol) Prep->ATR_Clean Background Collect Background Spectrum ATR_Clean->Background Sample_Place Place Small Amount of Sample on Crystal Background->Sample_Place Apply_Pressure Apply Consistent Pressure Sample_Place->Apply_Pressure Sample_Scan Collect Sample Spectrum Apply_Pressure->Sample_Scan Process Process Spectrum (Baseline Correction, Smoothing) Sample_Scan->Process Identify_CF3 Identify CF3 Bands (~1280-1100 cm⁻¹) Process->Identify_CF3 Identify_Isoxazole Identify Isoxazole Bands (e.g., C=N at ~1630-1590 cm⁻¹) Identify_CF3->Identify_Isoxazole Compare Compare with Reference Spectra and Known Frequencies Identify_Isoxazole->Compare

Caption: Workflow for the identification of trifluoromethyl isoxazole functional groups using ATR-FTIR spectroscopy.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the Attenuated Total Reflectance (ATR) accessory is correctly installed and aligned.

  • Sample Preparation:

    • The sample should be a solid powder or crystalline material. Ensure the sample is dry, as moisture can interfere with the spectrum (broad O-H band around 3300 cm⁻¹).

    • Clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the crystal to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Spectrum Acquisition:

    • Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to obtain a good quality spectrum but not so high as to damage the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary to ensure the baseline is flat.

    • Identify the key absorption bands corresponding to the trifluoromethyl and isoxazole functional groups using the characteristic frequency ranges provided in the comparison table.

    • Compare the obtained spectrum with reference spectra of known trifluoromethyl isoxazole compounds if available.

Case Study: Interpreting the IR Spectrum of a Trifluoromethyl Isoxazole Derivative

Consider the IR spectrum of a hypothetical 3-aryl-5-trifluoromethylisoxazole. The spectrum would be expected to exhibit the following key features:

  • Dominant, Intense Bands (1300-1100 cm⁻¹): A very strong and complex set of absorptions in this region would be the primary indicator of the trifluoromethyl group's asymmetric and symmetric C-F stretching vibrations.

  • Medium to Strong Bands in the Double Bond Region (1650-1550 cm⁻¹): Peaks corresponding to the C=N and C=C stretching vibrations of the isoxazole ring would be present. Their positions would likely be at a higher frequency compared to a non-fluorinated analogue.

  • Fingerprint Region Signatures: A medium to strong band around 700 cm⁻¹ would further corroborate the presence of the CF₃ group (deformation mode). Other bands in this region would correspond to the various bending modes of the isoxazole and aryl rings.

  • Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ would indicate the presence of the aromatic (aryl) C-H bonds.

By systematically analyzing these regions and comparing the observed frequencies to the expected ranges, a confident identification of the trifluoromethyl isoxazole moiety can be achieved.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For compounds containing trifluoromethyl and isoxazole functional groups, the technique provides clear and distinct spectral signatures that allow for unambiguous identification. The strong C-F stretching and bending vibrations of the trifluoromethyl group, coupled with the characteristic ring vibrations of the isoxazole moiety, create a unique spectral fingerprint. By understanding the influence of the electron-withdrawing trifluoromethyl group on the isoxazole ring's vibrational frequencies and by following a robust experimental protocol, researchers can confidently characterize these important classes of molecules, accelerating the pace of discovery and development.

References

  • Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • American Chemical Society. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2022). 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (2024). FTIR spectrum of the synthesized compound 3g. Retrieved from [Link]

  • Science Arena Publications. (2020). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Semantic Scholar. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4-(Chloromethyl)isoxazole and Benzyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the success of a research program. Both 4-(chloromethyl)isoxazole and benzyl chloride are valuable reagents, serving as precursors to a wide array of more complex molecules. However, a nuanced understanding of their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug discovery process. This guide provides an in-depth technical comparison of the reactivity of these two compounds, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.

Introduction: Two Key Synthons

Benzyl chloride , a well-characterized and widely utilized compound, is the archetypal benzylic halide. Its reactivity is a cornerstone of undergraduate and graduate organic chemistry curricula, primarily due to the resonance stabilization of the incipient benzyl carbocation, which facilitates nucleophilic substitution reactions.[1] This property has made it an indispensable tool for the introduction of the benzyl group in a vast number of synthetic transformations.

4-(Chloromethyl)isoxazole , on the other hand, represents a heteroaromatic analogue. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals.[2] Its unique electronic properties, stemming from the presence of adjacent nitrogen and oxygen atoms, impart distinct reactivity to the attached chloromethyl group.[2] Understanding how the isoxazole ring modulates the reactivity of the chloromethyl group compared to the phenyl ring in benzyl chloride is the central theme of this guide.

Theoretical Framework for Reactivity Comparison

The reactivity of both 4-(chloromethyl)isoxazole and benzyl chloride in nucleophilic substitution reactions can be rationalized by considering their propensity to undergo either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

The SN1 Pathway: Carbocation Stability

The SN1 mechanism proceeds through a carbocation intermediate, and therefore, the rate of an SN1 reaction is highly dependent on the stability of this intermediate.

Benzyl Chloride: The benzyl carbocation is significantly stabilized by resonance, delocalizing the positive charge over the aromatic ring. This stabilization lowers the activation energy for its formation, making benzyl chloride highly reactive towards SN1 reactions.

Figure 1: SN1 mechanism for benzyl chloride.

4-(Chloromethyl)isoxazole: The stability of the corresponding isoxazol-4-ylmethyl carbocation is less straightforward to predict without direct experimental data. The isoxazole ring possesses a "push-pull" electronic nature; the oxygen atom can act as a π-electron donor, while the more electronegative nitrogen atom is electron-withdrawing.[2] The overall electronic effect on the stability of an adjacent carbocation will depend on the balance of these opposing influences. It is plausible that the resonance donation from the oxygen atom could stabilize the carbocation, but this effect may be attenuated by the inductive withdrawal of the nitrogen atom.

Figure 2: Postulated SN1 mechanism for 4-(chloromethyl)isoxazole.

The SN2 Pathway: Steric and Electronic Effects

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center and the electronic nature of the substrate.

Both benzyl chloride and 4-(chloromethyl)isoxazole are primary halides, which generally favor the SN2 mechanism. Steric hindrance is expected to be comparable for both molecules. The key difference will again lie in the electronic effects of the aromatic and heteroaromatic rings on the transition state. Electron-withdrawing groups can accelerate SN2 reactions by stabilizing the partial negative charge that develops on the leaving group in the transition state.

Given the electronegative nitrogen atom in the isoxazole ring, it is plausible that 4-(chloromethyl)isoxazole could be more susceptible to SN2 attack than benzyl chloride, assuming the inductive effect of the isoxazole ring outweighs any deactivating steric effects.

Experimental Design for a Quantitative Comparison: Solvolysis Kinetics

To definitively determine the relative reactivity of 4-(chloromethyl)isoxazole and benzyl chloride, a comparative kinetic study is essential. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a well-established method for probing the reactivity of alkyl halides.

Protocol: Comparative Solvolysis of 4-(Chloromethyl)isoxazole and Benzyl Chloride

Objective: To determine and compare the first-order rate constants for the solvolysis of 4-(chloromethyl)isoxazole and benzyl chloride in a given solvent system.

Materials:

  • 4-(Chloromethyl)isoxazole

  • Benzyl chloride

  • Solvent (e.g., 80% ethanol/20% water)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of the chosen solvent (e.g., 80% ethanol/20% water by volume).

    • Prepare separate solutions of 4-(chloromethyl)isoxazole and benzyl chloride in the solvent at a known concentration (e.g., 0.1 M).

  • Kinetic Run (to be performed for each compound):

    • Pipette a known volume of the solvent into a flask and add a few drops of the indicator.

    • Place the flask in the constant temperature water bath and allow it to equilibrate.

    • Add a known volume of the standardized NaOH solution to the flask. The solution should be basic (blue with bromothymol blue).

    • Initiate the reaction by adding a known volume of the alkyl chloride solution to the flask and start a timer.

    • The solvolysis reaction will produce HCl, which will neutralize the NaOH.

    • Record the time it takes for the indicator to change color (e.g., from blue to yellow), indicating that all the NaOH has been consumed.

    • Immediately add another known volume of the NaOH solution and record the time for the next color change. Repeat this process for several intervals.

  • Data Analysis:

    • The rate of the reaction can be determined from the time taken to neutralize known amounts of NaOH.

    • Since the concentration of the solvent is essentially constant, the reaction will follow pseudo-first-order kinetics.

    • The first-order rate constant (k) can be calculated by plotting the natural logarithm of the concentration of the alkyl chloride versus time. The slope of this line will be -k.

Figure 3: Experimental workflow for comparative solvolysis kinetics.

Anticipated Results and Interpretation

The experimentally determined rate constants will provide a direct quantitative measure of the relative reactivity of the two compounds under the chosen conditions.

CompoundSolvent SystemTemperature (°C)Rate Constant (k, s⁻¹)
Benzyl Chloride80% Ethanol25Experimental Value
4-(Chloromethyl)isoxazole80% Ethanol25Experimental Value

Table 1: Hypothetical data table for comparative solvolysis rates.

A higher rate constant for one compound would indicate greater reactivity in SN1-type reactions. For instance, if the rate constant for benzyl chloride is significantly higher than that for 4-(chloromethyl)isoxazole, it would suggest that the benzyl carbocation is more stable than the isoxazol-4-ylmethyl carbocation.

Practical Implications for the Synthetic Chemist

The choice between 4-(chloromethyl)isoxazole and benzyl chloride in a synthetic route will depend on the desired reactivity profile and the specific reaction conditions.

  • For SN1 Reactions: If a reaction is designed to proceed through an SN1 mechanism (e.g., with a weak nucleophile in a polar protic solvent), the relative stability of the carbocation intermediates is the dominant factor. Based on the well-established stability of the benzyl carbocation, benzyl chloride is likely to be more reactive in SN1 reactions.

  • For SN2 Reactions: In SN2 reactions (e.g., with a strong nucleophile in a polar aprotic solvent), electronic effects on the transition state become more important. The electron-withdrawing nature of the isoxazole ring may enhance the electrophilicity of the methylene carbon, potentially making 4-(chloromethyl)isoxazole more reactive than benzyl chloride in certain SN2 transformations.

Conclusion

While benzyl chloride's reactivity is well-documented, the behavior of 4-(chloromethyl)isoxazole presents a more complex scenario due to the nuanced electronic properties of the isoxazole ring. Theoretical considerations suggest that benzyl chloride is likely more reactive in SN1 reactions due to superior carbocation stabilization. Conversely, the electron-withdrawing character of the isoxazole ring may render 4-(chloromethyl)isoxazole more susceptible to SN2 attack.

Ultimately, a definitive comparison requires experimental validation through kinetic studies, such as the solvolysis experiment detailed in this guide. By undertaking such quantitative comparisons, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to more efficient and predictable outcomes in the development of novel chemical entities.

References

  • Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Give the order of reactivity towards SN^(-1) solvoloysis of the following: i. Benzyl chloride ii. p- Chlorobenzyl chloride iii. p- Methoxbenzyl chloride iv. p- Methyl benzyl chloride v. p- Nitrobenzyl chloride. Allen. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]

  • Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism?. Quora. [Link]

  • Nucleophilic substitution and elimination of alkyl halides. [Link]

  • Chapter 4: Nucleophilic Substitution Part II. OCLUE. [Link]

  • Rate Laws in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]

  • Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Values of some Hammett substituent constants (σ). ResearchGate. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • Hammett substituent constants. Stenutz. [Link]

  • Hammett Substituent Constants Table. Scribd. [Link]

  • Isoxazole. PubChem. [Link]

  • Differentiate Benzylic Halide Explain the differences and characteristic.. Filo. [Link]

  • Is Isoxazole Aromatic. 365 Chemistry. [Link]

  • Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal. [Link]

  • A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. ResearchGate. [Link]

  • Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. BJOC. [Link]

  • Rate constants of dichloride radical anion reactions with molecules of environmental interest in aqueous solution: a review. PubMed Central. [Link]

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Mass Spectrometry of Fluorinated Isoxazoles: A Comparative Guide to Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold, often modified with fluorine to enhance metabolic stability and lipophilicity. However, the introduction of fluorine atoms—whether directly on the ring or as trifluoromethyl (


) groups—drastically alters mass spectrometric behavior compared to non-fluorinated analogs.

This guide provides a technical comparison between Fluorinated Isoxazoles (the "Product" of interest) and their Non-Fluorinated Analogs (the "Alternatives"). We analyze the distinct fragmentation pathways, ionization efficiencies, and diagnostic utility of these compounds, providing a roadmap for their structural elucidation in drug discovery workflows.

Part 1: Comparative Analysis

Fluorinated vs. Non-Fluorinated Isoxazoles

The presence of fluorine is not merely a mass shift; it fundamentally redirects fragmentation pathways due to the high electronegativity of fluorine and the strength of the C-F bond (approx. 116 kcal/mol).

Performance Matrix: Analytical Utility
FeatureFluorinated Isoxazoles (Product) Non-Fluorinated Isoxazoles (Alternative) Scientific Implication
Mass Defect Negative Mass Defect (due to F atom)Positive Mass Defect (C, H, N, O dominant)Fluorinated compounds are easily filtered from complex biological matrices using mass defect filtering (MDF).
Ring Stability (EI) Lower. F-substitution often promotes specific rearrangements (e.g., to benzocyclopropenyl cations).Higher. Tends to follow standard cleavage (e.g., retro-1,3-dipolar cycloaddition).Fluorinated analogs yield unique "fingerprint" ions useful for metabolite identification.
Diagnostic Neutral Loss Loss of HF (20 Da) or

(50 Da)
.
Loss of

(2 Da)
,

(15 Da)
, or CO (28 Da) .
The loss of 20 Da is a definitive marker for ring-fluorinated or labile side-chain fluorinated species.
Ionization (ESI) Enhanced negative ion sensitivity (if acidic NH/CH present) due to inductive electron withdrawal.Standard sensitivity; often requires positive mode (

).
Fluorine expands the polarity range, allowing dual-polarity analysis.

Part 2: Deep Dive – Fragmentation Mechanisms

Understanding the causality of fragmentation is critical for structural assignment. We categorize mechanisms by the location of the fluorine atom.

Mechanism A: The "Fluorine Migration" (Ring-Fluorinated Isoxazoles)

Unlike methyl-isoxazoles, which typically cleave the N-O bond to form vinyl nitrenes, 5-fluoroisoxazoles undergo a complex rearrangement under Electron Ionization (EI).

  • Initial Ionization: Formation of the radical cation

    
    .
    
  • Ring Contraction: The N-O bond cleaves, but the high electronegativity of fluorine stabilizes a transition to a fluorinated azirine intermediate.

  • Fluorine Migration: In 3-aryl-5-fluoroisoxazoles, the fluorine atom can migrate to the aryl ring, forming a fluorinated benzocyclopropenyl cation .[1] This is a pathway unavailable to the non-fluorinated alternative.

Mechanism B: The "Stable Anchor" (Trifluoromethyl Isoxazoles)

For isoxazoles substituted with a


 group (e.g., at C3 or C5):
  • 
     Retention:  The C-F bond is stronger than the isoxazole ring bonds. Fragmentation typically involves the loss of the other substituents or ring cleavage around the 
    
    
    
    group.
  • Diagnostic Ion: The presence of

    
     69 (
    
    
    
    ) is common in EI, but in ESI-MS/MS, the
    
    
    group often remains attached to the heteroatomic fragment (e.g., forming a trifluoroacetonitrile radical cation).
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways between a standard Methyl-Isoxazole and a 5-Fluoro-Isoxazole.

FragmentationPathways cluster_0 Standard Isoxazole (Alternative) cluster_1 Fluorinated Isoxazole (Product) M_Iso Molecular Ion [M]+. (Methyl-Isoxazole) VinylNitrene Vinyl Nitrene Intermediate M_Iso->VinylNitrene N-O Cleavage Azirine Azirine Intermediate VinylNitrene->Azirine Ring Contraction Frag_Acyl Acyl Ion [R-CO]+ Azirine->Frag_Acyl Loss of Nitrile F_Iso Molecular Ion [M]+. (5-Fluoro-Isoxazole) F_Azirine Fluorinated Azirine Intermediate F_Iso->F_Azirine N-O Cleavage Benzocyclo Benzocyclopropenyl Cation (Rearrangement) F_Azirine->Benzocyclo F-Migration (Unique) Loss_HF Fragment [M-HF]+. (Diagnostic) F_Azirine->Loss_HF Elimination

Caption: Figure 1. Divergent fragmentation pathways.[2][3][4] Note the unique Fluorine Migration pathway (Red) accessible only to the fluorinated scaffold, contrasting with the standard nitrile elimination of the non-fluorinated analog.

Part 3: Experimental Protocol

Workflow: Structural Elucidation of Novel Fluorinated Isoxazoles

This protocol validates the structure using ESI-MS/MS, specifically designed to distinguish between regioisomers (e.g., 3-F vs 5-F substitution).

Prerequisites:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Solvents: LC-MS grade Methanol/Water + 0.1% Formic Acid.

Step 1: Direct Infusion (Optimization)

  • Prepare a 1 µg/mL solution of the analyte in 50:50 MeOH:H2O.

  • Infuse at 5 µL/min.

  • Critical Decision: Compare ESI(+) and ESI(-) modes.

    • Insight: If the isoxazole has a labile proton (e.g., sulfonamide attached), ESI(-) often yields cleaner spectra for fluorinated compounds due to F-inductive effects stabilizing the anion.

Step 2: Energy-Resolved MS/MS (The "Survival Yield" Test)

  • Isolate the precursor ion (e.g.,

    
    ).
    
  • Ramp Collision Energy (CE) from 10 to 60 eV in 5 eV increments.

  • Data Analysis: Plot the intensity of the precursor vs. CE.

    • Validation: Fluorinated isoxazoles typically show a steeper "survival curve" (degrade faster) than methyl analogs due to the lability of the isoxazole ring when destabilized by electron-withdrawing groups.

Step 3: Diagnostic Ion Search Look for the following specific transitions to confirm the position of the fluorine:

  • Neutral Loss of 20 Da (HF): Indicates F is on a saturated carbon or adjacent to a proton source (common in 5-fluoromethyl isoxazoles).

  • Fragment Ion

    
     69 (
    
    
    
    ):
    Confirms trifluoromethyl substitution.
  • Fragment Ion

    
    :  Represents the loss of the side chain nitrile. The mass of the remaining fragment tells you if the Fluorine was on the retained oxazole/furan remnant.
    

Part 4: Decision Framework for Method Selection

When characterizing these compounds, selecting the correct ionization method is paramount. Use the following logic flow to determine the optimal approach.

MethodSelection Start Start: Fluorinated Isoxazole Sample Check_F_Type Fluorine Type? Start->Check_F_Type Ring_F Ring Fluorine (-F) Check_F_Type->Ring_F SideChain_F Side Chain (-CF3) Check_F_Type->SideChain_F Check_Polarity Polar Groups Present? (NH2, OH, COOH) Ring_F->Check_Polarity Low Volatility Method_EI Method: GC-EI-MS (Observe Rearrangements) Ring_F->Method_EI High Volatility SideChain_F->Check_Polarity Method_ESI_Pos Method: LC-ESI(+)-MS/MS (Observe [M+H]+) Check_Polarity->Method_ESI_Pos Basic/Neutral Method_ESI_Neg Method: LC-ESI(-)-MS/MS (Observe [M-H]-) Check_Polarity->Method_ESI_Neg Acidic (Enhanced by F)

Caption: Figure 2. Decision tree for ionization method selection. Note that acidic fluorinated isoxazoles are prime candidates for Negative Mode ESI due to inductive stabilization.

References

  • Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles , Journal of the American Society for Mass Spectrometry. [Link][1]

  • A comparison of the fragmentation patterns of 5-fluoromethyl-3,4-disubstituted isoxazoles and 5-methyl analogs , Rapid Communications in Mass Spectrometry. [Link]

  • Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules , RSC Advances. [Link][5]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols , Journal of Mass Spectrometry. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization , Journal of the American Society for Mass Spectrometry. [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Trifluoromethyl Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of a Privileged Scaffold and a Powerhouse Functional Group

In the landscape of medicinal chemistry and agrochemical development, the isoxazole ring stands out as a "privileged" scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous biologically active compounds due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2] Its presence is noted in a wide array of pharmaceuticals, from the anti-inflammatory drug Valdecoxib to the anticonvulsant Zonisamide.[3] The true potential of this scaffold, however, is often unlocked through strategic functionalization.

Among the most impactful modifications in modern drug design is the incorporation of a trifluoromethyl (–CF3) group.[4] This small addition has a profound influence on a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[4][5] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, while the robust carbon-fluorine bond enhances resistance to metabolic degradation.[5]

This guide provides a comparative analysis of trifluoromethyl isoxazole analogs across different biological activities. We will dissect experimental data to understand how the synergy between the isoxazole core and the CF3 group leads to potent bioactivity, and how subtle structural changes in the analogs dictate their efficacy and selectivity.

A Case Study in Anticancer Activity: The Potentiating Effect of the CF3 Group

The development of novel anticancer agents is a primary focus of medicinal chemistry. Research has shown that adding a trifluoromethyl group to an isoxazole-based anticancer agent can dramatically enhance its potency.

Comparative Analysis: Trifluoromethyl vs. Non-Trifluoromethyl Analog

A compelling example comes from a study where a series of 4-(trifluoromethyl)isoxazoles were designed based on the known anticancer agent, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Compound 14 ).[6][7] The trifluoromethylated analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Compound 2g ), was synthesized and evaluated.

The results were striking. Compound 2g exhibited an IC50 value of 2.63 µM against the human breast cancer cell line MCF-7. This represents an almost eight-fold increase in activity compared to its non-trifluoromethylated counterpart, Compound 14 , which had an IC50 of 19.72 µM.[6][7] This significant enhancement underscores the critical role of the CF3 moiety in improving the cytotoxic efficacy of the isoxazole scaffold. Further mechanistic studies revealed that the compound induces cell death through apoptosis.[6]

Data Summary: In Vitro Cytotoxicity Against MCF-7 Cells
Compound IDStructure HighlightsIC50 (µM)[6][7]Fold Improvement vs. 14
14 Non-trifluoromethylated parent19.72-
2g 4-CF3 analog of 14 2.63~7.5x
5 Thiophene & Pyrrole groups, 4-CF33.09~6.4x
Experimental Workflow: From Synthesis to Biological Evaluation

The process of identifying a lead compound like 2g involves a multi-stage screening cascade. This ensures that only the most promising candidates, with a balance of potency and safety, advance to further stages of development.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization & Preclinical S Synthesis of CF3-Isoxazole Library P Purification & Characterization S->P C Cytotoxicity Screening (e.g., MTT Assay) P->C M Mechanism of Action (e.g., Apoptosis Assay) C->M L Lead Compound Identification M->L A ADME/Tox Studies L->A V In Vivo Efficacy (Animal Models) A->V

Caption: A typical workflow for screening novel anticancer compounds.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl isoxazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antidiabetic Activity: Targeting Carbohydrate Digestion

Beyond cancer, trifluoromethyl isoxazoles have shown promise as antidiabetic agents by inhibiting enzymes involved in carbohydrate metabolism, such as α-amylase.

Comparative Analysis: Flavonoid-Based Isoxazole Hybrids

A study exploring hybrid molecules combining the properties of flavonoids and isoxazoles led to the discovery of potent α-amylase inhibitors.[3] The goal was to control carbohydrate digestion, a key strategy in managing diabetes. A series of trifluoromethylated flavonoid-based isoxazoles were synthesized and tested.

The most effective compound, 3b , which features a fluorine atom on the phenyl ring attached to the isoxazole, was found to be a highly potent inhibitor of α-amylase.[3] Its potency was comparable to that of acarbose, a widely used antidiabetic drug. Molecular docking studies suggested that this high activity is due to its ability to interact with key amino acid residues (GLU-230 and ASP-206) in the active site of the enzyme.[3]

Data Summary: In Vitro α-Amylase Inhibition
Compound IDKey Substituent (R)Inhibition at 50 µM (%)[3]IC50 (µM)[3]
Acarbose Positive ControlN/A12.4 ± 0.1
3b 4-Fluorophenyl94.7 ± 1.212.6 ± 0.2
3h 4-Nitrophenyl89.2 ± 1.113.9 ± 0.5
3j 3-Nitrophenyl85.4 ± 0.914.6 ± 0.3
3m 2,4-Dichlorophenyl91.5 ± 0.813.5 ± 0.4
Protocol: In Vitro α-Amylase Inhibition Assay

This protocol measures a compound's ability to inhibit the activity of porcine pancreatic α-amylase.

  • Reagent Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.9). Prepare a 1% starch solution in the same buffer. Prepare solutions of the test compounds at various concentrations.

  • Reaction Mixture: In a microplate well, mix 20 µL of the test compound solution with 20 µL of the α-amylase solution. Incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the starch solution to each well to start the enzymatic reaction. Incubate for another 15 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding 20 µL of dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the plate in a boiling water bath for 10 minutes to allow for color development. The intensity of the color is proportional to the amount of reducing sugars produced by amylase activity.

  • Absorbance Reading: After cooling to room temperature, add 200 µL of distilled water to each well and measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value by plotting inhibition percentage against compound concentration.

Agrochemical Innovation: Herbicidal and Antiparasitic Applications

The structural features that make trifluoromethyl isoxazoles effective in medicine also translate to the field of agriculture. These compounds have been developed as potent herbicides and antiparasitic agents.[8]

Comparative Analysis: Phenylpyrazole Herbicides

Research into novel herbicides has led to the development of phenylpyrazole derivatives containing a trifluoromethyl isoxazole moiety. One study reported a compound, 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-trifluoromethyl)-1H-pyrazole, that demonstrated excellent herbicidal activity.[9] At a low dosage of 9.375 g/hm², it showed 95% inhibition against the weed Abutilon theophrasti (velvetleaf).

In a separate study, a novel α-trifluoroanisole derivative containing a phenylpyridine moiety (Compound 7a ) was synthesized and showed broad-spectrum herbicidal activity that was superior to the commercial herbicide fomesafen against key weed species.[10]

Data Summary: Herbicidal Efficacy Against Broadleaf Weeds
CompoundTarget WeedED50 (g a.i./hm²)[10]
7a Abutilon theophrasti13.32
Fomesafen Abutilon theophrasti36.39
7a Amaranthus retroflexus5.48
Fomesafen Amaranthus retroflexus10.09
Structure-Activity Relationship (SAR) Principles

The biological activity of these analogs is highly dependent on the nature and position of substituents on the aromatic rings and the isoxazole core. This relationship is a guiding principle in the design of more effective molecules.

Caption: Generalized Structure-Activity Relationship (SAR) for isoxazole analogs.

Conclusion

The trifluoromethyl isoxazole scaffold is a versatile and powerful platform for the development of biologically active compounds. The strategic incorporation of the trifluoromethyl group consistently demonstrates a profound ability to enhance potency across diverse applications, from anticancer and antidiabetic therapies to next-generation agrochemicals. As this guide has shown through comparative data, the CF3 group is not merely an accessory; it is a critical component that improves metabolic stability, lipophilicity, and target binding affinity. Future research focusing on fine-tuning the substitutions on this scaffold, guided by the structure-activity relationships discussed herein, holds immense promise for discovering novel agents with superior efficacy and selectivity.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

  • Design of 4-(trifluoromethyl)isoxazoles based on the structure of an anti-cancer agent, D. ResearchGate. [Link]

  • Synthesis of novel triazole/isoxazole functionalized 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives as promising anticancer and antibacterial agents. PubMed. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. National Institutes of Health. [Link]

  • Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. National Institutes of Health. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. RSC Publishing. [Link]

  • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. National Institutes of Health. [Link]

  • Biologically active drugs containing isoxazole moiety. ResearchGate. [Link]

  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. [Link]

  • Synthesis and Herbicidal Activity of 5-Arylmethoxy Phenylpyrazole Derivatives. Baidu Scholar. [Link]

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A Comparative Guide to HPLC-Based Purity Validation of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the rationale behind methodological choices and present supporting experimental data to empower you in developing robust and reliable analytical protocols.

Introduction: The Analytical Challenge

4-(chloromethyl)-3-(trifluoromethyl)isoxazole is a structurally complex molecule featuring a halogenated methyl group and a trifluoromethyl substituent on an isoxazole ring. These features present a unique challenge for chromatographic separation. The electronegative fluorine and chlorine atoms can induce polarity, while the overall carbon framework retains a degree of non-polar character. A successful HPLC method must be capable of resolving the parent compound from potential process-related impurities and degradation products that may have closely related structures.

The validation of such an analytical method is not merely a procedural step but a systematic process of providing documented evidence that the method is suitable for its intended purpose.[1][2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure a scientifically sound and regulatory-compliant approach.[1][3]

Method Development Strategy: A Comparative Approach

The development of a robust HPLC method hinges on the judicious selection of the stationary and mobile phases.[4] Given the mixed polarity of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[5][6] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[6][7]

To identify the optimal separation conditions, we will compare the performance of two common C18 columns with differing mobile phase compositions.

Stationary Phase Selection: The Heart of the Separation

The choice of the HPLC column is critical for achieving the desired selectivity and resolution. We will evaluate two distinct reversed-phase columns:

  • Method A: Standard C18 Column: A traditional octadecylsilane (C18) column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[5][6]

  • Method B: Polar-Embedded C18 Column: This type of column incorporates a polar group (e.g., amide or carbamate) near the silica surface. This modification enhances the retention of polar analytes and can provide alternative selectivity compared to standard C18 phases, which is particularly useful for compounds with mixed polarity.[8]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition dictates the elution strength and can be fine-tuned to optimize the separation.[7][9] We will investigate two common solvent systems:

  • Mobile Phase 1: Acetonitrile/Water: This is a widely used mobile phase combination in RP-HPLC due to its low viscosity and UV transparency at low wavelengths.[7]

  • Mobile Phase 2: Methanol/Water: Methanol offers different selectivity compared to acetonitrile and can be a valuable tool in method development.[7]

The following experimental workflow outlines the systematic approach to method development.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation SamplePrep Prepare Standard and Impurity-Spiked Samples ColumnEquil Equilibrate HPLC System and Column SamplePrep->ColumnEquil MethodA Method A: Standard C18 ColumnEquil->MethodA MethodB Method B: Polar-Embedded C18 ColumnEquil->MethodB GradientOpt Optimize Gradient Profile MethodA->GradientOpt MethodB->GradientOpt FlowRateOpt Adjust Flow Rate GradientOpt->FlowRateOpt WavelengthOpt Select Optimal Detection Wavelength FlowRateOpt->WavelengthOpt Validation Perform Method Validation (ICH Guidelines) WavelengthOpt->Validation

Caption: A streamlined workflow for HPLC method development and validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the compared HPLC methods.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Columns:

    • Method A: Standard C18, 4.6 x 150 mm, 5 µm particle size.

    • Method B: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (for mobile phase modification, if necessary).

  • Sample Preparation: A stock solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.

Chromatographic Conditions
ParameterMethod AMethod B
Column Standard C18 (4.6 x 150 mm, 5 µm)Polar-Embedded C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-90% B in 15 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL10 µL

Rationale for Parameter Selection:

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The gradient profiles are tailored to the retentivity of each column.

  • Flow Rate: A standard flow rate of 1.0 mL/min is chosen for a 4.6 mm internal diameter column to ensure optimal efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 220 nm was selected based on the UV spectrum of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, which shows significant absorbance at this wavelength, allowing for sensitive detection.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its performance is reliable and consistent.[1][2][3] The validation will be performed in accordance with ICH Q2(R1) guidelines and will include the following parameters:

ValidationProcess cluster_precision Start Method Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision Robustness Robustness Start->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Protocol:

    • Inject a blank (mobile phase), a standard solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, and a sample spiked with potential impurities.

    • Compare the chromatograms to ensure that the peak for the main analyte is free from interference from other components.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Protocol:

    • Perform the analysis on a sample of known purity (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percent recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[2]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.[11]

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability parameters (e.g., resolution, tailing factor) to ensure they remain within acceptable limits.

Comparative Performance Data

The following tables summarize the hypothetical but realistic performance data for the two HPLC methods.

Table 1: System Suitability Results

ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Acceptance Criteria
Resolution (between main peak and closest impurity) 1.82.5≥ 1.5
Tailing Factor (for main peak) 1.21.1≤ 1.5
Theoretical Plates (for main peak) > 5000> 6000> 2000

Table 2: Validation Summary

Validation ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)ICH Acceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Repeatability (RSD) 0.8%0.5%≤ 1.0%
Intermediate Precision (RSD) 1.5%1.1%≤ 2.0%

Discussion and Recommendations

Both Method A and Method B are capable of providing accurate and precise results for the purity determination of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole. However, Method B, utilizing the polar-embedded C18 column, demonstrates superior performance in several key areas:

  • Enhanced Resolution: The higher resolution observed in Method B provides greater confidence in the separation of the main analyte from closely eluting impurities. This is a significant advantage for a stability-indicating method where the formation of new degradation products over time is a possibility.

  • Improved Peak Shape: The lower tailing factor in Method B indicates better peak symmetry, which leads to more accurate peak integration and quantification.

  • Superior Precision: The lower RSD values for both repeatability and intermediate precision suggest that Method B is more rugged and less susceptible to minor variations in experimental conditions.

The improved performance of the polar-embedded C18 column can be attributed to its unique stationary phase chemistry. The presence of the polar group mitigates the undesirable interactions between the basic nitrogen of the isoxazole ring and the residual silanol groups on the silica surface, which can lead to peak tailing on traditional C18 columns.

Conclusion

This guide has provided a comprehensive comparison of two HPLC methods for the purity validation of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole. While both methods are valid, the use of a polar-embedded C18 column (Method B) is highly recommended due to its superior resolution, peak shape, and precision. The detailed experimental protocols and validation framework presented herein offer a robust starting point for researchers, scientists, and drug development professionals to establish reliable and scientifically sound analytical methods for this important chemical intermediate. The principles and methodologies discussed are grounded in established regulatory guidelines, ensuring that the generated data is of the highest quality and integrity.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. <621> Chromatography. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention? [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Quora. How do you choose a mobile phase in HPLC? [Link]

  • Google Patents. HPLC method for purifying organic compounds.
  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ChemBK. Isoxazole, 4-chloro-3-(chloromethyl)-5-methyl- (9CI). [Link]

  • SciSpace. Hplc method development and validation: an overview. [Link]

  • methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]

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Strategic Analysis of 19F NMR for Trifluoromethyl-Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The trifluoromethyl (


) group is a "privileged motif" in modern medicinal chemistry, present in blockbuster drugs like Fluoxetine, Celecoxib, and Sitagliptin. Its ability to modulate lipophilicity (

), metabolic stability, and binding affinity makes it ubiquitous. The Problem: Traditional

and

NMR techniques often fail to provide rapid, unambiguous characterization of

-substituted heterocycles due to spectral silence (

) or complex splitting patterns and low sensitivity (

). The Solution: This guide establishes

NMR not merely as a supplementary check, but as the primary analytical engine for these compounds. We present a validated workflow that leverages the unique relaxation properties of the

rotor to accelerate quantitative analysis (qNMR) by up to 40% compared to rigid fluorinated systems.

Comparative Analysis: The Case for 19F

For a researcher characterizing a novel


-pyridine or 

-indole derivative, the choice of nucleus dictates the quality of the data.
Featurengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

NMR

NMR

NMR (Recommended)
Direct Detection No. The

carbon has no protons.
Yes , but low sensitivity (1.1% abundance).Yes. 100% natural abundance.
Signal Complexity Silent (unless long-range coupling is visible).High. Signals split into quartets (

), diluting intensity.
Low.

appears as a distinct singlet (unless H-coupled).
Spectral Window ~12 ppm (Crowded).~220 ppm.>400 ppm (Excellent dispersion).
qNMR Utility N/A for the

group directly.
Poor. Long

and NOE issues.
Superior. High S/N ratio;

rotation aids relaxation.

Expert Insight: While


 is necessary for skeletal assignment, it is the "bottleneck" in high-throughput profiling. 

provides a direct, sensitive handle on the pharmacophore itself without the background noise of biological buffers or solvents.

Technical Deep Dive: Chemical Shift Trends

The chemical shift (


) of a 

group is a sensitive reporter of the electronic environment of the heterocyclic ring.
General Shift Ranges (Relative to at 0 ppm)
  • Standard Range:

    
     to 
    
    
    
    .
  • Electronic Influence: Electron-deficient rings (e.g., Pyridine) generally cause deshielding (downfield shift) compared to electron-rich rings (e.g., Indole), though positional isomerism (

    
    ) creates significant variance.
    
Heterocyclic Specifics[2][3][4]
  • Pyridines:

    • 
       at C2/C6 (
      
      
      
      to N): Typically
      
      
      to
      
      
      . The inductive effect of Nitrogen deshields the fluorine.
    • 
       at C3/C5 (
      
      
      
      to N): Typically
      
      
      to
      
      
      .
  • Indoles:

    • 
       on the Benzene ring: 
      
      
      
      to
      
      
      .
    • 
       on the Pyrrole ring (N-substituted): Shifts can move upfield due to shielding cone effects depending on conformation.
      
The "Solvent Effect" Trap

Warning:


 shifts are highly solvent-dependent. A shift of 

is common when moving from

to

.
  • Mechanism: The polarizability of the C-F bond interacts with the solvent dielectric field.

  • Protocol: Always report solvent. For library comparison, standardize on

    
      to avoid solubility issues with polar heterocycles.
    

Experimental Protocol: Self-Validating qNMR

This protocol is designed for quantitative accuracy (purity determination) and structural validation .

A. Internal Standard Selection

Do not use TMS. You require a fluorinated standard.

  • Option 1 (Volatile):

    
    -Trifluorotoluene (
    
    
    
    ). Good for reaction monitoring; volatile.
  • Option 2 (Robust): 3,5-Bis(trifluoromethyl)benzoic acid (

    
    ).[1] Solid, stable, non-volatile. Recommended for purity checks. 
    
  • Option 3 (Universal): Trifluoroacetic acid (TFA, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ). Common, but can catalyze decomposition in acid-sensitive heterocycles.
    
B. The "Fast-Spin" Advantage (Relaxation)

Unlike aromatic Fluorine (Ar-F), which is rigidly locked to the ring skeleton (long


), the 

group rotates rapidly about the C-C bond.
  • Result: Efficient spin-rotation relaxation mechanism.

  • Data:

    
    
    
    
    
    is typically
    
    
    .
  • Benefit: You can recycle scans faster.

C. Acquisition Parameters (The "Gold Standard")
  • Pulse Angle:

    
     (maximize signal per scan).
    
  • Spectral Width:

    
     (centered at 
    
    
    
    ).
  • Acquisition Time (AQ):

    
     (to resolve small couplings).
    
  • Relaxation Delay (

    
    ): 
    
    • Standard:

      
       (approx 
      
      
      
      total repetition time).
    • High Precision (qNMR):

      
       (approx 
      
      
      
      total).
  • Offset (O1): Center on the

    
     region to avoid off-resonance effects.
    
D. Workflow Diagram

qNMR_Workflow Start Start: Sample Preparation Std_Add Add Internal Standard (e.g., 3,5-Bis-CF3-benzoic acid) Start->Std_Add T1_Est Estimate T1 (Inversion Recovery) CF3 Rotors usually ~1.2s Std_Add->T1_Est Param_Set Set Parameters: D1 = 7 * T1 Pulse = 90 deg T1_Est->Param_Set Acquire Acquire 19F Spectrum (No Decoupling) Param_Set->Acquire Process Process: Phase -> Baseline -> Integration Acquire->Process Calc Calculate Purity/Yield Process->Calc

Figure 1: Self-validating qNMR workflow for trifluoromethylated compounds. Note the explicit step for T1 estimation to ensure quantitative accuracy.

Advanced Characterization: 2D HOESY

When you have isomers (e.g., 2-trifluoromethyl vs 3-trifluoromethyl indole), 1D NMR is insufficient. You need spatial connectivity.

The Technique:


 HOESY (Heteronuclear Overhauser Effect Spectroscopy).[2][3]
Mechanism:  Detects through-space interactions between the 

fluorines and nearby protons (up to ~4.5 Å).
Experimental Setup
  • Mixing Time (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Critical parameter.
    
    • Start with

      
       . 
      
      
      
      relaxation is fast, so overly long mixing times lose signal.
  • Interpretation:

    • Ortho-proton: Strong cross-peak.

    • Meta-proton: Weak or no cross-peak.

    • Scaffold Confirmation: If the

      
       shows an NOE to a specific ring proton, the regiochemistry is confirmed.
      
Structural Assignment Logic

HOESY_Logic Sample Unknown CF3-Heterocycle H1 1H NMR: Assign Ring Protons Sample->H1 HOESY 1H-19F HOESY (Mix = 400ms) H1->HOESY Analysis Analyze Cross-Peaks HOESY->Analysis Result_A Strong NOE to H-3 -> 2-CF3 Isomer Analysis->Result_A H-3 Correlation Result_B Strong NOE to H-2/H-4 -> 3-CF3 Isomer Analysis->Result_B H-2/H-4 Correlation

Figure 2: Logic flow for distinguishing regioisomers using HOESY. The specific proton correlation definitively places the CF3 group.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3]

  • Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA." Chemical Reviews.

  • Tormena, C. F., et al. (2010). "19F NMR Spectral Editing and 1H-19F HOESY Experiments." Magnetic Resonance in Chemistry.

  • Schoenberger, T. (2012). "Determination of purity by 19F qNMR." Analytical and Bioanalytical Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole. As a halogenated, trifluoromethyl-containing heterocyclic compound, this substance requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety standards and are designed to provide researchers with the clarity and technical detail needed to manage this chemical waste stream responsibly.

Hazard Profile and Rationale for Specialized Disposal

Understanding the chemical nature of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is fundamental to appreciating the necessity of these disposal protocols. Its hazard profile is a composite of its distinct structural features:

  • Oxazole Core : The 1,2-oxazole ring is a heterocyclic structure. While the parent oxazole is flammable and corrosive, substituted oxazoles can have varied reactivity.[1][2]

  • Chloromethyl Group (-CH₂Cl) : This functional group classifies the molecule as a halogenated organic compound.[3] More importantly, it is a reactive alkylating agent, which can pose biological hazards. The presence of halogens necessitates specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[4]

  • Trifluoromethyl Group (-CF₃) : This group is highly electronegative and significantly increases the compound's lipophilicity and metabolic stability.[5] Compounds containing the trifluoromethyl group are treated as hazardous waste.[6]

Given these characteristics, 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole must be classified as hazardous waste. Improper disposal, such as drain or regular trash disposal, is strictly prohibited and violates regulatory standards set by the Environmental Protection Agency (EPA).[7][8]

Hazard Classification Description Primary Contributing Moiety
Halogenated Organic Waste Contains chlorine and fluorine, requiring segregation from non-halogenated waste streams for proper treatment (e.g., incineration).[3][9]-CH₂Cl, -CF₃
Irritant/Corrosive Similar structures are known to cause skin irritation and serious eye irritation/damage.[10][11]-CH₂Cl, Oxazole Ring
Potential Toxicity Harmful if swallowed is a common hazard for related oxazole structures.[12] The trifluoromethyl group can also contribute to biological activity.[5]General Structure
Environmental Hazard Halogenated organic compounds can persist in the environment and require controlled destruction.-CH₂Cl, -CF₃

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is a systematic process. Adherence to this workflow is mandatory to ensure safety and compliance with the OSHA Laboratory Standard (29 CFR 1910.1450).[13][14][15]

Diagram: Disposal Workflow for Halogenated Heterocyclic Compounds

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Transfer cluster_2 Phase 3: Storage & Pickup start Identify Waste: Pure Reagent, Contaminated Materials, or Reaction Mixture ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Locate Designated 'HALOGENATED ORGANIC WASTE' Container ppe->segregate transfer Transfer Waste into Container Using a Funnel segregate->transfer close Securely Close Container Lid (Vapor-Tight Seal) transfer->close log Update Waste Log if required by institutional policy close->log storage Store Container in Satellite Accumulation Area (SAA) log->storage full Container Full? storage->full full->storage No request Request Waste Pickup from Environmental Health & Safety (EHS) full->request Yes cluster_waste Waste Streams Compound 4-(Chloromethyl)-3- (trifluoromethyl)-1,2-oxazole Halogenated Halogenated Organic (F, Cl, Br, I) Compound->Halogenated  Correct NonHalogenated Non-Halogenated Organic Compound->NonHalogenated Incorrect Aqueous Aqueous Waste Compound->Aqueous Incorrect Solid Solid Waste Compound->Solid Incorrect

Caption: Segregation path for the target compound into the correct waste stream.

Step 3: Decontamination

Any laboratory equipment (glassware, stir bars, etc.) that has come into contact with the compound must be decontaminated.

  • Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) into the designated "Halogenated Organic Waste" container. Do not rinse into the sink.

  • Secondary Wash : After the initial solvent rinse, wash the glassware with soap and water.

  • Surface Cleaning : Wipe down any contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cloth as solid hazardous waste.

Step 4: Storage and Final Disposal
  • Storage : Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. [16]This area should be away from ignition sources and incompatible materials.

  • Professional Disposal : Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. [8]These professionals will transport the waste for final disposal, which is typically high-temperature incineration for halogenated compounds. [4][17]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

Small Spill (inside a chemical fume hood)
  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use a spill kit absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully scoop the absorbent material into a designated hazardous waste bag or container.

  • Decontamination : Clean the spill area as described in the decontamination section above.

  • Disposal : Seal and label the container with the spill debris and dispose of it as hazardous waste. [6]

Large Spill (outside a chemical fume hood)
  • EVACUATE : Immediately evacuate the laboratory and alert others. Activate the fire alarm if necessary to ensure a full evacuation.

  • ISOLATE : Close the laboratory doors to contain the spill.

  • CALL FOR HELP : Contact your institution's emergency response number or local emergency services (e.g., 911). Provide them with the name of the chemical and the Safety Data Sheet (SDS) if available.

  • DO NOT ATTEMPT TO CLEAN UP : Allow trained emergency responders to handle the cleanup.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [10]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]* Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [10]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10]

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • chemical label 4-(chloromethyl)-2-phenoxy-1,3-oxazole . Molbase. [Link]

  • Halogenated Waste List . University of Wisconsin-Milwaukee. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Oxazole - Wikipedia . Wikipedia. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... . PubMed. [Link]

  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole . ChemSynthesis. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]

  • Oxazole.pdf . CUTM Courseware. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . National Institutes of Health (NIH). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Mechanism

4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is a specialized heterocyclic building block. While specific Safety Data Sheet (SDS) availability may be limited for this exact isomer, its structural pharmacophores—specifically the chloromethyl moiety attached to an electron-deficient isoxazole ring—dictate its safety profile.

The Core Hazard: Electrophilic Alkylation As a Senior Application Scientist, I must emphasize that this compound is not merely an "irritant." The chloromethyl group (


) functions as a potent electrophile. Upon contact with biological tissue, it can rapidly alkylate nucleophilic residues (DNA, proteins), leading to:
  • Lachrymatory Effects: High potential to trigger immediate, severe tearing and respiratory distress, similar to benzyl chloride derivatives.

  • Corrosivity: Capable of causing irreversible skin and eye damage (Category 1B/1 equivalent).

  • Sensitization: Delayed hypersensitivity reactions due to protein haptenization.

Operational Directive: Treat this compound as a Corrosive, Lachrymatory Alkylating Agent . All handling must occur within a certified chemical fume hood.

Risk Assessment & PPE Matrix

The following PPE selection is based on the "Worst-Case Permeation" model, assuming the compound is a liquid or a low-melting solid capable of rapid solvation.

Table 1: Mandatory PPE Specifications
Protection ZoneHazard ClassRecommended EquipmentTechnical Rationale
Respiratory Inhalation / Mucosal IrritationEngineering Control: Fume Hood (Face velocity: 100 fpm). PPE: N95 (particulate) or Half-mask w/ OV/AG cartridges (spill only).The trifluoromethyl group increases volatility. Fume hood containment is the primary barrier against lachrymatory vapors.
Ocular Irreversible Eye Damage (Cat 1)Chemical Splash Goggles (Indirect Vent). Add Face Shield if handling >10g or transferring liquids.Standard safety glasses allow vapor entry, which can cause incapacitating tearing (lachrymatory effect).
Dermal (Hand) Skin Corrosive / PermeationDouble Gloving Protocol: Inner: Laminate film (Silver Shield/4H). Outer: Nitrile (minimum 5 mil).Alkyl chlorides can permeate standard nitrile in <15 mins. Laminate film provides chemical resistance; nitrile provides dexterity.
Body Direct Contact / SplashLab Coat (Tyvek or Nomex) + Chemical Resistant Apron.Cotton coats absorb alkylating agents, keeping them against the skin. Impervious aprons prevent soak-through.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating system where the user verifies containment before exposure.

Phase A: Preparation (The "Cold" Zone)
  • Airflow Check: Verify fume hood flow monitor reads "Safe/Normal."

  • Barrier Setup: Place a disposable absorbent mat (spill pad) in the hood. This visualizes drops immediately and prevents contamination of the hood surface.

  • Reagent Staging: Bring all solvents, balances, and waste containers into the hood. Do not remove the compound from the hood once opened.

Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • If Solid: Use a static-free spatula. Avoid creating dust.[1][2][3][4][5]

    • If Liquid: Use a positive-displacement pipette to prevent dripping.

    • Critical Step: If the compound is stored in a fridge, allow it to warm to room temperature inside a sealed secondary container before opening to prevent condensation hydrolysis (releasing HCl gas).

  • Reaction Setup:

    • Add the electrophile (the oxazole) last or via a dropping funnel to control exotherm.

    • Causality: The trifluoromethyl group is electron-withdrawing, making the chloromethyl group highly reactive toward nucleophiles. Ensure your solvent is dry to prevent side reactions.

Phase C: Decontamination & Waste
  • Quenching: Do not just dump waste. Quench residual material with a dilute amine solution (e.g., 5% ammonium hydroxide) or aqueous sodium bicarbonate to neutralize the alkylating potential.

  • Doffing: Remove outer gloves inside the hood. Place them in the solid waste stream. Wash hands immediately after removing inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the "Layers of Defense" strategy required for handling high-hazard alkylating agents.

SafetyProtocol cluster_PPE Layer 1: Personal Defense cluster_Eng Layer 2: Engineering Control Start Start: Risk Assessment HazardID Identify: Chloromethyl Moiety (Alkylating/Lachrymator) Start->HazardID Gloves Double Glove: Laminate + Nitrile HazardID->Gloves Eyes Goggles + Face Shield HazardID->Eyes Hood Fume Hood (100 fpm velocity) Gloves->Hood Eyes->Hood Operation Execute Synthesis (Zero-Contact Method) Hood->Operation Spill Spill Event? Operation->Spill Cleanup Evacuate Area Don Full-Face Respirator Spill->Cleanup Yes Disposal Quench (Aq. NaHCO3) Dispose as Haz Waste Spill->Disposal No

Figure 1: Decision logic for handling chloromethyl-isoxazole derivatives, emphasizing the hierarchy of controls from PPE to engineering barriers.

Emergency Response

In Case of Skin Contact:

  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.

  • Flush: Rinse with copious water for 15 minutes.

  • Medical: Seek evaluation for "Hydrofluoric acid-like" burns if the trifluoromethyl group is metabolically cleaved (rare but possible), though standard chemical burn treatment is the primary protocol.

In Case of Spills:

  • Small (<5mL): Absorb with vermiculite. Neutralize with 5% sodium bicarbonate solution.

  • Large (>5mL): Evacuate the lab. The lachrymatory effect will make the room uninhabitable without SCBA or Full-Face respirators.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 4-(chloromethyl)-2-phenoxy-1,3-oxazole (Hazard Classification). Retrieved October 26, 2023. [Link]

  • PubChem. (n.d.). Compound Summary: 4-(Chloromethyl)-3,5-dimethylisoxazole.[6] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.